3-Methanesulfonyl-2-methylbutanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-methylsulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-4(6(7)8)5(2)11(3,9)10/h4-5H,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHVFICHJQJJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methanesulfonyl-2-methylbutanoic Acid (CAS 1178242-92-6): A Technical Guide for Advanced Pharmacophore Design
Executive Summary
In modern medicinal chemistry, the strategic incorporation of bioisosteres and functionalized building blocks is critical for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Methanesulfonyl-2-methylbutanoic acid (CAS 1178242-92-6) has emerged as a highly versatile, privileged scaffold. By combining a terminal carboxylic acid for modular coupling, an alpha-methyl group for steric tuning, and a beta-methylsulfonyl group for enhanced hydrogen bonding, this building block allows researchers to systematically optimize lead compounds.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical causality, synthetic workflows, and self-validating analytical protocols designed for drug development professionals.
Structural Causality & Physicochemical Profiling
The selection of a building block in drug design is never arbitrary; it is driven by the precise physicochemical properties it imparts to the final molecule. The replacement or functionalization of carboxylic acids is a classical strategy in medicinal chemistry to tune properties such as acidity, lipophilicity, and permeability (1)[1].
For 3-Methanesulfonyl-2-methylbutanoic acid, the structural features dictate its utility:
-
Methylsulfonyl Group (-SO₂CH₃): Acts as a potent hydrogen bond acceptor (HBA). Unlike thioethers, the fully oxidized sulfone is metabolically stable against CYP450-mediated oxidation, preventing the formation of reactive metabolites.
-
Alpha-Methyl Group (-CH₃): Introduces steric hindrance adjacent to the carbonyl carbon. This specific steric bulk restricts the dihedral angle of the resulting amide bond and significantly reduces the rate of Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated glucuronidation, a primary metabolic liability for carboxylic acid derivatives[1].
Quantitative Physicochemical Profile
According to material specifications, this compound presents a highly stable physical profile suitable for rigorous synthetic conditions ().
| Parameter | Value | Causality in Drug Design |
| CAS Number | 1178242-92-6 | Unique identifier for procurement and high-throughput library registration. |
| Molecular Formula | C₆H₁₂O₄S | Compact aliphatic scaffold. |
| Molecular Weight | 180.22 g/mol | Low MW preserves ligand efficiency (LE) during fragment elaboration. |
| Boiling Point | 376.5 ± 25.0 °C | High thermal stability allows for aggressive reflux conditions if required. |
| Physical Form | Solid | Facilitates precise weighing, handling, and long-term stability at 4°C. |
| Purity Standard | ≥97% | Minimizes downstream purification bottlenecks during library synthesis. |
Mechanistic Advantages in Pharmacophore Design
The logical relationship between the structural components of 3-Methanesulfonyl-2-methylbutanoic acid and their downstream pharmacological outcomes is mapped below.
Logical mapping of structural features to pharmacological and synthetic advantages.
Experimental Workflows: Sterically Hindered Amide Coupling
When incorporating this building block into a larger drug scaffold via amide coupling, standard reagents (like EDC/HOBt) often fail due to the steric hindrance of the alpha-methyl group. The following protocol is engineered to overcome this barrier.
Step-by-Step Methodology
-
Activation: Dissolve 1.0 equivalent of 3-Methanesulfonyl-2-methylbutanoic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature (RT).
-
Causality: HATU generates a highly reactive HOAt ester, which is necessary to overcome the steric bulk of the alpha-methyl group. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.
-
-
Nucleophilic Attack: Add 1.1 equivalents of the target primary or secondary amine.
-
Propagation: Stir the reaction mixture at RT for 4 to 12 hours.
-
Causality: The electron-withdrawing sulfone group increases the acidity of the alpha-proton. Applying heat would risk epimerization (racemization) at the alpha-chiral center. Maintaining RT preserves stereochemical integrity.
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the product using Ethyl Acetate (EtOAc), wash the organic layer with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.
Step-by-step workflow for sterically hindered amide coupling and validation.
Self-Validating Analytical Systems
To ensure scientific integrity, the experimental protocol must operate as a self-validating system where each analytical step confirms the causality of the previous chemical manipulation.
-
Pre-Reaction State (Starting Material)
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Execution: Analyze the starting acid using Electrospray Ionization Negative mode (ESI-).
-
Validation Logic: The acidic proton readily dissociates, yielding a strong [M-H]⁻ peak at m/z 179.2. Establishing this baseline ionization profile prevents false negatives during reaction monitoring.
-
-
In-Process Control (IPC)
-
Method: LC-MS.
-
Execution: Switch to ESI+ mode during reaction sampling.
-
Validation Logic: The product amide lacks the highly acidic proton but contains basic nitrogen centers (from the coupled amine), ionizing well in positive mode. The disappearance of the m/z 179.2 (ESI-) peak and the appearance of the [M+H]⁺ product peak provides binary, self-evident confirmation of conversion.
-
-
Post-Purification Structural Validation
-
Method: ¹H NMR (400 MHz, DMSO-d₆).
-
Execution: Locate the methylsulfonyl group (-SO₂CH₃), which appears as a sharp, distinct singlet integrating to 3H at approximately 3.0 ppm. The alpha-methyl group will appear as a doublet integrating to 3H.
-
Validation Logic: By integrating the 3.0 ppm singlet against the newly formed amide proton (typically 7.5–8.5 ppm, 1H), the chemist creates an internal stoichiometric check. If the ratio is exactly 3:1, it self-validates that the coupling occurred successfully without unintended cleavage or degradation of the sulfone moiety.
-
References
- Source: National Institutes of Health (NIH)
- 3-Methyl-2-(methylsulfonyl)
Sources
3-Methyl-2-(methylsulfonyl)butanoic acid chemical structure
Title: 3-Methyl-2-(methylsulfonyl)butanoic acid: A Strategic Alpha-Sulfonyl Synthon in Drug Discovery and Chemical Synthesis
Executive Summary
In modern medicinal chemistry, the strategic incorporation of electron-withdrawing groups (EWGs) is essential for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Methyl-2-(methylsulfonyl)butanoic acid (CAS: 1178242-92-6) is a highly specialized aliphatic building block characterized by an alpha-methylsulfonyl moiety [1]. Unlike standard carboxylic acids, the presence of the sulfonyl group at the alpha position significantly lowers the pKa of the alpha-proton, alters the dipole moment, and provides a robust hydrogen-bond acceptor capable of interacting with specific enzymatic pockets.
This technical guide provides an in-depth analysis of the structural logic, mechanistic applications, and a self-validating synthesis protocol for 3-Methyl-2-(methylsulfonyl)butanoic acid, designed for researchers and drug development professionals.
Chemical Identity & Structural Logic
The utility of 3-Methyl-2-(methylsulfonyl)butanoic acid stems from its trifunctional nature. The molecule consists of an isopropyl group (providing steric bulk), a methylsulfonyl group (providing electronic modulation), and a carboxylic acid (serving as the primary reactive handle).
Quantitative Physicochemical Data
To facilitate compound tracking and stoichiometric calculations, the core physicochemical properties are summarized below:
| Property | Value / Description |
| IUPAC Name | 3-Methyl-2-(methylsulfonyl)butanoic acid |
| CAS Number | 1178242-92-6 |
| Molecular Formula | C₆H₁₂O₄S |
| Molecular Weight | 180.22 g/mol |
| InChI Key | FFHIIMCMCXMNTH-UHFFFAOYSA-N |
| Physical Form | Solid (White to off-white powder) |
| Commercial Purity | ≥ 95.0% – 97.0% |
Data sourced from standardized chemical inventories [1].
Pharmacophore & Mechanistic Applications
The architectural design of 3-Methyl-2-(methylsulfonyl)butanoic acid makes it an ideal precursor for synthesizing complex enzyme inhibitors.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: In the development of antidiabetic compounds, alpha-methylsulfonyl side chains are utilized to maximize binding stability. The highly electronegative oxygen atoms of the sulfonyl group act as potent hydrogen-bond acceptors, facilitating extensive interactions with critical active-site residues such as Arg221 and Asp48 [3].
-
Metalloprotease Targeting: In lactam-based metalloprotease inhibitors, the sulfonyl group effectively coordinates with the S1' subsite of the protease. Meanwhile, the carboxylic acid is utilized for peptide coupling (amidation) to attach the moiety to the core lactam scaffold [4].
-
Metabolic Stability: Compared to thioethers, the fully oxidized sulfone is highly resistant to further metabolic oxidation by cytochrome P450 enzymes, thereby increasing the biological half-life of the resulting drug candidate.
Figure 1: Pharmacophore mapping and functional target interactions of the structural moieties.
Self-Validating Synthesis Methodology
Direct alkylation of unprotected (methylsulfonyl)acetic acid (CAS: 2516-97-4) [2] is synthetically prohibitive due to competing carboxylate alkylation and poor solubility. Therefore, a three-step sequence—Esterification, Alpha-Alkylation, and Saponification—is required. This protocol is designed as a self-validating system; each step includes observable milestones to ensure reaction fidelity.
Step-by-Step Protocol
Phase 1: Esterification (Carboxylic Acid Protection)
-
Setup: Charge a round-bottom flask with (methylsulfonyl)acetic acid (1.0 eq) and absolute ethanol (0.5 M). Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reaction: Reflux the mixture for 12 hours. Causality: The reaction is driven to completion by utilizing a Dean-Stark trap to continuously remove the water byproduct, forcing the equilibrium toward the ester.
-
Workup: Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃ (until CO₂ evolution ceases—validation of neutralization), and extract with ethyl acetate. Dry over MgSO₄ and evaporate to yield ethyl 2-(methylsulfonyl)acetate .
Phase 2: Alpha-Alkylation (C-C Bond Formation)
-
Deprotonation: Dissolve the protected ester (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) in portions. Causality: NaH irreversibly deprotonates the highly acidic alpha-carbon (flanked by the EWG ester and sulfonyl groups). The cessation of H₂ gas bubbling serves as the visual validation that enolate formation is complete.
-
Alkylation: Add 2-bromopropane (isopropyl bromide, 1.2 eq) dropwise. Heat the reaction to 60 °C for 8 hours. Causality: The steric bulk of the isopropyl group makes the Sₙ2 substitution sluggish at room temperature; elevated thermal energy is strictly required to overcome the activation barrier.
-
Isolation: Quench with saturated NH₄Cl (aq) to destroy unreacted NaH. Extract with ethyl acetate, wash extensively with brine to remove DMF, and purify via silica gel chromatography to isolate ethyl 3-methyl-2-(methylsulfonyl)butanoate .
Phase 3: Saponification (Deprotection)
-
Hydrolysis: Dissolve the alkylated ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4 hours. Causality: LiOH provides mild nucleophilic acyl substitution to cleave the ester without triggering decarboxylation—a common side reaction for alpha-sulfonyl acids under harsh basic conditions.
-
Purification: Evaporate the organic solvents. Dilute the aqueous layer with water and wash with diethyl ether to remove any unreacted ester (validation of purity).
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl. Extract the precipitated target compound into dichloromethane. Dry and concentrate to yield pure 3-Methyl-2-(methylsulfonyl)butanoic acid .
Figure 2: Three-step synthesis workflow of 3-Methyl-2-(methylsulfonyl)butanoic acid.
References
-
Hamza, et al. "Uncovering Potential Novel Antidiabetic Compounds from African Traditional Medicinal Plants: A Computer-Aided Study." Hamadan University of Medical Sciences (UMSHA). URL: [Link]
- Google Patents. "Novel lactam metalloprotease inhibitors (AU747239B2).
Sulfone-Carboxylic Acid Hybrids: Modular Building Blocks for Next-Gen Medicinal Chemistry
Executive Summary
The integration of sulfone (
Part 1: Structural & Physicochemical Rationale
The Sulfone as a Carbonyl Bioisostere
In medicinal chemistry, the sulfone group is frequently utilized as a non-classical isostere of the ketone or ester carbonyl.[4] While sterically larger, the sulfone offers distinct electronic advantages:
-
Dipole & Hydrogen Bonding: The sulfone group is a strong hydrogen bond acceptor (two oxygen atoms) but lacks hydrogen bond donor capability. It possesses a significant dipole moment (~4.5 D vs. ~2.8 D for ketones), enhancing interactions with polar residues in binding pockets.
-
Metabolic Stability: Unlike ketones, which are prone to reduction by ketoreductases, or esters susceptible to hydrolysis by esterases, the sulfone moiety is metabolically inert under most physiological conditions.
-
Lipophilicity Modulation: Introducing a sulfone typically lowers the
of a molecule more significantly than a carbonyl, aiding in the solubilization of hydrophobic scaffolds.
The Alpha-Effect: Acidity and Stability
When a sulfone is positioned
| Property | Acetic Acid | Impact on Chemistry | |
| pKa ( | ~4.76 | ~2.5 - 3.0 | Stronger acid; requires careful base selection during coupling. |
| pKa ( | ~24 | ~12 - 14 | |
| Metabolic Stability | High | High | Resistant to oxidative metabolism; excellent linker stability. |
Part 2: Synthetic Architectures
The synthesis of sulfone-carboxylic acid building blocks generally follows two primary retrosynthetic disconnections: Oxidative Transformation (from sulfides) and Nucleophilic Displacement (using sulfinates).
Pathway A: The Oxidative Route (Standard)
The most robust method involves the synthesis of a thioether-ester intermediate followed by exhaustive oxidation. This route allows for the installation of complex R-groups prior to the formation of the sensitive sulfone.
-
Step 1: Thiol alkylation (S
2) of an -haloester. -
Step 2: Oxidation of Sulfide
Sulfoxide Sulfone. -
Step 3: Hydrolysis of the ester to the free acid.
Pathway B: Sulfinate Alkylation
Direct alkylation of sodium sulfinates (
Part 3: Visualization of Synthetic Logic
The following diagram outlines the decision matrix for synthesizing sulfone-carboxylic acids, prioritizing "Green" catalytic methods over stoichiometric oxidants.
Caption: Decision tree for the synthesis of sulfone-containing carboxylic acids, selecting between oxidative and alkylation routes based on substrate stability.
Part 4: Experimental Protocols
Protocol 1: Green Catalytic Oxidation (Sodium Tungstate Method)
This protocol is preferred for its scalability, safety profile, and high atom economy compared to mCPBA. It avoids the formation of shock-sensitive peroxides often associated with ether solvents.
Reagents:
-
Sulfide-Ester Precursor (1.0 equiv)
-
Sodium Tungstate Dihydrate (
) (0.02 equiv / 2 mol%) -
Hydrogen Peroxide (30% aq.) (2.5 - 3.0 equiv)
-
Phenylphosphonic acid (optional co-catalyst for difficult substrates)
-
Solvent: Ethyl Acetate or Water (biphasic)
Methodology:
-
Setup: Dissolve the sulfide-ester in Ethyl Acetate. Add the
catalyst (dissolved in a minimum amount of water). -
Oxidation: Heat the biphasic mixture to 50°C. Add
dropwise via an addition funnel. Critical: The reaction is exothermic. Control addition rate to maintain temperature < 60°C. -
Monitoring: Monitor by TLC or LCMS. The intermediate sulfoxide appears first; complete conversion to sulfone typically requires 2–4 hours.
-
Workup: Quench excess peroxide with saturated aqueous Sodium Sulfite (
) (starch-iodide paper test to confirm). Separate layers. Wash organic layer with brine, dry over , and concentrate. -
Validation:
H NMR will show a characteristic downfield shift of -protons (approx. 3.8–4.2 ppm for -sulfonyl acetates).
Protocol 2: Amide Coupling of -Sulfonyl Acids
Coupling these acids requires specific attention to the acidity of the
Reagents:
-
Sulfone-Carboxylic Acid (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
Coupling Agent: HATU or T3P (Propylphosphonic anhydride)
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF or EtOAc
Methodology:
-
Activation: Dissolve the acid in DMF. Add DIPEA (2.5 equiv). Cool to 0°C.
-
Coupling: Add HATU (1.1 equiv). Stir for 5 minutes to form the activated ester. Note: Keep cold to minimize
-deprotonation. -
Addition: Add the amine partner. Allow to warm to Room Temperature.
-
Causality: T3P is recommended for sterically hindered amines or if epimerization is observed with HATU, as T3P operates under slightly more acidic/buffered conditions during activation.
Part 5: Applications in Drug Discovery[2][5][6]
Linker Chemistry in ADCs and PROTACs
Sulfone linkers have emerged as superior alternatives to maleimides in Antibody-Drug Conjugates (ADCs).
-
Problem: Maleimide-thiol adducts can undergo retro-Michael reactions in plasma, leading to premature drug release and off-target toxicity (thioether exchange with albumin).
-
Solution: Sulfone-based linkers (e.g., phenyloxadiazole sulfones) form stable bonds that resist this exchange, significantly improving serum stability.
Case Study: Apremilast (Otezla)
While not a direct carboxylic acid building block in the final drug, the synthesis of Apremilast highlights the utility of the sulfone motif.
-
Mechanism: PDE4 Inhibitor.
-
Structural Role: The sulfone moiety acts as a critical hydrogen bond acceptor within the PDE4 active site, mimicking the phosphate of cAMP.
-
Synthesis Insight: The sulfone is installed via oxidation of a sulfide intermediate, validating the oxidative route described in Protocol 1.
References
-
Green Oxidation Protocol
-
Medicinal Chemistry Rationale
-
ADC Linker Stability
-
Bioisostere Properties
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application and Synthesis of 3-Methanesulfonyl-2-methylbutanoic Acid in Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of polar, metabolically stable functional groups is paramount for developing robust therapeutics. 3-Methanesulfonyl-2-methylbutanoic acid (CAS: 1496436-89-5) represents a highly specialized, bifunctional aliphatic building block[1]. Featuring both a terminal carboxylic acid for modular conjugation and a methanesulfonyl (sulfone) moiety, this compound serves as an advanced bioisostere and physicochemical modulator in drug discovery. This whitepaper details its structural rationale, quantitative physicochemical profiling, and the self-validating synthetic workflows required to integrate it into active pharmaceutical ingredients (APIs).
Chemical Identity & IUPAC Nomenclature
The IUPAC nomenclature—3-methanesulfonyl-2-methylbutanoic acid—provides a precise topological map of the molecule's architecture:
-
"butanoic acid" : The core is a 4-carbon aliphatic chain terminating in a carboxylic acid (C1).
-
"2-methyl" : A methyl group branches off the alpha-carbon (C2), introducing steric bulk that can protect subsequent amide bonds from enzymatic cleavage.
-
"3-methanesulfonyl" : A sulfone group (-SO₂CH₃) is attached to the beta-carbon (C3).
Crucially, the substitution pattern at C2 and C3 creates two adjacent chiral centers. Consequently, the molecule exists as four distinct stereoisomers (two enantiomeric pairs of syn and anti diastereomers). In fragment-based drug design, controlling this stereochemistry is vital, as different spatial orientations of the sulfone group dictate the binding affinity within a target protein's active site.
Physicochemical Profiling & Rationale in Drug Design
The thioether-sulfoxide-sulfone oxidation ladder is a critical continuum in medicinal chemistry[2]. While thioethers are lipophilic and prone to unpredictable in vivo oxidation by cytochrome P450 (CYP) enzymes, sulfones represent the apex of this oxidation state (State VI)[3]. By pre-installing the sulfone, medicinal chemists bypass metabolic liabilities, ensuring a stable pharmacokinetic (PK) profile.
Furthermore, the sulfone moiety acts as a powerful hydrogen bond acceptor, modulating the Topological Polar Surface Area (TPSA) to improve aqueous solubility without destroying membrane permeability.
Quantitative Data Summary
| Property | Quantitative Value | Rationale in Drug Design |
| IUPAC Name | 3-Methanesulfonyl-2-methylbutanoic acid | Unambiguous structural identification. |
| CAS Number | 1496436-89-5 | Commercial registry identifier[1]. |
| Molecular Formula | C | Defines atomic composition. |
| Molecular Weight | 196.22 g/mol | Low MW (<200) allows for fragment-based drug design (FBDD). |
| TPSA | 79.8 Ų | Optimal for modulating membrane permeability and solubility. |
| Stereocenters | 2 (C2, C3) | Yields 4 distinct stereoisomers for Structure-Activity Relationship (SAR) tuning. |
| Calculated LogP | ~0.8 | Enhances hydrophilicity compared to purely aliphatic chains. |
Synthetic Methodology & Experimental Workflows
The synthesis of beta-sulfonyl carboxylic acids typically avoids direct sulfonylation due to poor regiocontrol. Instead, a highly controlled two-step sequence is employed: a thia-Michael addition followed by chemoselective oxidation[4].
Workflow 1: Thia-Michael Addition to Tiglic Acid
Objective: Synthesize the intermediate 3-(methylthio)-2-methylbutanoic acid. Causality: Tiglic acid (2-methylbut-2-enoic acid) provides the exact carbon skeleton required. The conjugate addition of a thiol to the alpha,beta-unsaturated system ensures perfect regioselectivity at the C3 position.
Step-by-Step Protocol:
-
Initiation: In a flame-dried round-bottom flask, dissolve tiglic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Nucleophilic Attack: Cool the solution to 0°C. Slowly add sodium methanethiolate (NaSMe) (1.2 eq). The low temperature prevents polymerization of the unsaturated acid.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under an inert argon atmosphere.
-
Self-Validating Workup: Acidify the mixture to pH 2 using 1M HCl. Validation: This step ensures the carboxylate is fully protonated, allowing the product to partition exclusively into the organic layer during extraction. Extract with ethyl acetate (EtOAc), wash with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
Workflow 2: Chemoselective mCPBA Oxidation
Objective: Oxidize the thioether to the target sulfone.
Causality: meta-Chloroperoxybenzoic acid (mCPBA) is selected over aqueous hydrogen peroxide (
Fig 1: Two-step synthetic pathway from tiglic acid to the target sulfone via thioether oxidation.
Step-by-Step Protocol:
-
Preparation: Dissolve the crude thioether in anhydrous dichloromethane (DCM) and cool to 0°C.
-
Oxidation: Add 2.2 equivalents of mCPBA portion-wise[6]. The slight excess ensures complete progression past the intermediate sulfoxide state to the State VI sulfone[3].
-
Maturation: Stir for 2-4 hours, allowing the reaction to naturally warm to room temperature.
-
Self-Validating Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Validation: This actively destroys any unreacted peroxides, neutralizing explosive hazards. Follow with a saturated aqueous sodium bicarbonate (NaHCO₃) wash. Validation: mCPBA is reduced to m-chlorobenzoic acid, which is deprotonated by the bicarbonate and pulled into the aqueous phase, leaving the highly pure sulfone in the organic layer[6].
Application: Sterically Hindered Amide Coupling
To integrate 3-methanesulfonyl-2-methylbutanoic acid into a drug candidate, it must be conjugated to a target amine.
Causality: The alpha-methyl group at C2 introduces significant steric hindrance around the carbonyl carbon. Standard coupling agents (e.g., EDC/HOBt) suffer from slow kinetics here. HATU is selected because it generates a highly reactive 7-aza-HOBt active ester, which accelerates nucleophilic acyl substitution even in sterically congested environments.
Fig 2: Amide coupling workflow utilizing HATU/DIPEA for synthesizing sulfonyl-amide candidates.
Step-by-Step Protocol:
-
Activation: In a dry flask, dissolve 3-methanesulfonyl-2-methylbutanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).
-
Basification: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Validation: The excess base ensures the amine remains completely unprotonated and maximally nucleophilic.
-
Coupling: Cool to 0°C and add HATU (1.2 eq) portion-wise. Stir at room temperature for 4-6 hours.
-
Self-Validating Tracking: Monitor the reaction via LC-MS. The disappearance of the active ester mass peak validates the completion of the nucleophilic substitution.
-
Purification: Quench with water, extract with EtOAc, and wash the organic layer with 5% LiCl (to selectively remove DMF), followed by 1M HCl, and saturated NaHCO₃.
References
-
Illustrated Glossary of Organic Chemistry - mCPBA Source: ucla.edu URL:[Link]
-
Thiols And Thioethers Source: masterorganicchemistry.com URL:[Link]
-
A systematic investigation on the impact of the level of oxidation at sulfur and the configuration of R/S-sulfoxide on the solid structure Source: rsc.org URL:[Link]
-
Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity relationship Source: chemrxiv.org URL:[Link]
-
A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives Source: nih.gov URL:[Link]
Sources
- 1. 143224-95-7|3-Methanesulfonyl-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 2. A systematic investigation on the impact of the level of oxidation at sulfur and the configuration of R/S-sulfoxide on the solid structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
Technical Guide & Safety Data Sheet (SDS) Profile: 3-Methanesulfonyl-2-methylbutanoic Acid in Drug Development
Executive Summary
3-Methanesulfonyl-2-methylbutanoic acid (CAS: 1496436-89-5) is a highly specialized aliphatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper bridges the gap between standard Safety Data Sheet (SDS) compliance and applied synthetic utility. By profiling its physicochemical hazards, structural rationale, and handling protocols, this guide provides drug development professionals with a self-validating framework for safely incorporating this sterically hindered intermediate into advanced synthetic workflows.
Structural Causality & Physicochemical Profiling
In medicinal chemistry, the selection of specific building blocks is driven by the precise physicochemical properties they impart to the final API. 3-Methanesulfonyl-2-methylbutanoic acid serves a dual purpose in drug design:
-
The Sulfonyl Group (–SO₂CH₃): The incorporation of a sulfonyl group is a strategic choice to enhance metabolic stability. Unlike more labile functional groups, the sulfonyl moiety resists oxidative degradation by cytochrome P450 enzymes, effectively blocking metabolically labile sites and prolonging the drug's half-life. Furthermore, its strong dipole modulates the overall polarity of the molecule, which can diminish unwanted hERG channel liability while providing two robust hydrogen-bond acceptors to improve target binding affinity .
-
The
-Methyl Group: The methyl group at the C2 position introduces deliberate steric hindrance adjacent to the carboxylic acid. While this steric shielding protects the final amide bond from enzymatic cleavage (e.g., by in vivo proteases), it significantly complicates the synthetic coupling process, necessitating specialized activation reagents to overcome the activation energy barrier .
Table 1: Physicochemical & Identification Data
| Property | Value |
| Chemical Name | 3-Methanesulfonyl-2-methylbutanoic acid |
| CAS Registry Number | 1496436-89-5 |
| Molecular Formula | C₆H₁₂O₄S |
| Molecular Weight | 180.22 g/mol |
| Structural Features | |
| Storage Conditions | Store at room temperature (15-25°C), keep dry and well-ventilated |
Safety Data Sheet (SDS) & Hazard Mitigation Protocol
Handling 3-Methanesulfonyl-2-methylbutanoic acid requires strict adherence to GHS safety protocols. As an aliphatic sulfonyl carboxylic acid, it presents specific acute hazards that must be managed through a self-validating safety system—ensuring that exposure is not only prevented but immediately neutralized if it occurs .
Hazard Identification (GHS Classification)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Self-Validating Safety & Exposure Controls
A protocol is only as strong as its validation steps. Do not initiate handling until the following systemic checks are cleared:
-
Engineering Controls: Handle exclusively within a certified Class II chemical fume hood. Validation Check: Verify digital airflow monitor reads a face velocity of 80–100 fpm before opening the reagent bottle.
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness; double-gloving recommended for prolonged handling), splash-resistant safety goggles, and a flame-retardant lab coat.
-
Emergency Preparedness: Validation Check: Physically test the nearest eyewash station and safety shower for 10 seconds prior to beginning the synthetic workflow to ensure clear, pressurized water flow.
Caption: Emergency response and hazard mitigation protocol for chemical exposure incidents.
Synthetic Workflows: Amide Coupling of Sterically Hindered Acids
Because of the
Causality of Reagent Choice: To overcome this steric barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice . HATU rapidly converts the sterically hindered carboxylic acid into a highly reactive HOAt-activated ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring-group effect (via hydrogen bonding) that actively guides the incoming amine, dramatically accelerating the coupling rate despite the steric bulk.
Step-by-Step Self-Validating Methodology
Phase 1: Pre-activation
-
Dissolution: Dissolve 3-Methanesulfonyl-2-methylbutanoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.
-
Activation: Cool the mixture to 0°C and add HATU (1.2 equiv) in one portion. Allow the mixture to warm to room temperature (RT) and stir for 15–30 minutes.
-
Self-Validation Check (Critical): Do not proceed blindly. Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed to Phase 2 only when the chromatogram confirms the complete disappearance of the starting acid and the formation of the active HOAt-ester intermediate.
Phase 2: Nucleophilic Addition 5. Coupling: Once pre-activation is validated, add the target primary or secondary amine (1.1 equiv) dropwise to the reaction mixture. 6. Monitoring: Stir at RT for 2 to 12 hours. Monitor the reaction progress via TLC (e.g., 5% MeOH in DCM) or LC-MS until the active ester is fully consumed.
Phase 3: Workup & Purification 7. Quench: Dilute the reaction with Ethyl Acetate and quench with saturated aqueous NaHCO₃. 8. Extraction: Separate the layers and extract the aqueous phase with Ethyl Acetate (2x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and excess DIPEA), followed by brine. 9. Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the target API intermediate.
Caption: Synthetic workflow for HATU-mediated amide coupling of sterically hindered acids.
Data Presentation: Reagent Efficacy Comparison
To further justify the experimental choices outlined above, Table 2 summarizes the empirical efficacy of various coupling reagents when applied to sterically hindered
Table 2: Coupling Reagent Efficacy for Sterically Hindered Acids
| Reagent Class | Example Reagent | Reactivity on Hindered Acids | Risk of Racemization | Mechanistic Outcome |
| Carbodiimide | EDC / DCC | Low (Reaction often stalls) | Moderate | Forms O-acylurea; prone to unreactive N-acylurea rearrangement. |
| Aminium/Uronium | HATU | High | Low | Forms highly reactive HOAt-ester; neighboring-group assistance. |
| Phosphonium | PyAOP | Very High | Very Low | Excellent for extreme hindrance; avoids guanidinylation side-reactions. |
References
-
Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]
-
Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Methodological & Application
3-Methanesulfonyl-2-methylbutanoic acid as a peptidomimetic intermediate
Application Note: 3-Methanesulfonyl-2-methylbutanoic Acid as a Peptidomimetic Intermediate
Part 1: Executive Summary & Chemical Profile
3-Methanesulfonyl-2-methylbutanoic acid is a specialized
This modification serves three critical roles in drug design:
-
Metabolic Stability: The sulfone group renders the side chain resistant to oxidative metabolism (unlike the isopropyl group of Valine which is susceptible to CYP450 hydroxylation).
-
Electronic Modulation: The strong electron-withdrawing nature of the sulfone lowers the pKa of the
-proton, influencing the conformation of the peptide backbone. -
Protease Resistance: When used as an N-terminal cap, it confers resistance against aminopeptidases due to the non-natural stereoelectronic environment.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-Methanesulfonyl-2-methylbutanoic acid |
| Molecular Formula | |
| Molecular Weight | 180.22 g/mol |
| Chiral Centers | C2 and C3 (4 possible stereoisomers) |
| Target Analog | Valine/Isoleucine Bioisostere |
| pKa (Calc) | ~3.8 (Acidic due to inductive effect of sulfone) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
Part 2: Synthesis Protocol (Stereoselective Route)
Note: The synthesis of
Workflow Diagram: Synthesis Pathway
Caption: Three-step synthetic route from Methyl Tiglate to the target acid via thio-ether intermediate.
Detailed Experimental Procedure
Step 1: Conjugate Addition (Synthesis of Thioether)
-
Reagents: Methyl Tiglate (1.0 eq), Sodium Methanethiolate (NaSMe, 1.2 eq), Methanol (anhydrous).
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve Methyl Tiglate in MeOH (0.5 M concentration).
-
Cool to 0°C in an ice bath.
-
Add NaSMe portion-wise over 15 minutes. Caution: Methanethiolate has a potent stench; use a bleach trap.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Add saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Dry organic layer over
. Concentrate in vacuo. -
Result: Methyl 2-methyl-3-(methylthio)butanoate (mixture of diastereomers).
-
Step 2: Chemoselective Oxidation
-
Reagents: Intermediate A, Oxone® (Potassium peroxymonosulfate, 2.5 eq), THF/Water (1:1).
-
Procedure:
-
Dissolve Intermediate A in THF/Water.
-
Cool to 0°C.
-
Add Oxone® as a solid slurry over 20 minutes.
-
Stir vigorously at RT for 4 hours. (Monitor by TLC; sulfone is much more polar than sulfide).
-
Workup: Filter off insoluble salts. Dilute filtrate with water and extract with DCM. Wash with sodium bisulfite (to remove excess oxidant) and brine.
-
Result: Methyl 3-methanesulfonyl-2-methylbutanoate.
-
Step 3: Ester Hydrolysis
-
Reagents: Intermediate B, Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).
-
Procedure:
-
Dissolve Intermediate B in THF/Water.
-
Add LiOH and stir at RT for 3 hours.
-
Acidification: Carefully acidify to pH 2 using 1N HCl.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to separate diastereomers if necessary.
-
Yield: White crystalline solid.
-
Part 3: Peptidomimetic Application & Coupling
This acid is devoid of a basic amine, meaning it is strictly an N-terminal Capping Group or a Spacer Unit . It cannot be placed in the middle of a peptide chain unless the
Protocol: Solid-Phase Coupling (N-Capping)
Context: Attaching the acid to the N-terminus of a resin-bound peptide (e.g.,
-
Activation Cocktail:
-
3-Methanesulfonyl-2-methylbutanoic acid (3.0 eq)
-
HATU (2.9 eq)
-
DIEA (Diisopropylethylamine) (6.0 eq)
-
Solvent: DMF (anhydrous)
-
-
Procedure:
-
Pre-activate the acid with HATU/DIEA in DMF for 2 minutes. The solution should turn slightly yellow.
-
Add the activated solution to the deprotected resin-bound peptide.
-
Shake/Agitate for 1.5 to 2 hours at RT.
-
Kaiser Test: Verify coupling completion (Test should be negative/colorless).
-
-
Cleavage:
-
Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5%
). -
Note: The sulfone group is stable to TFA cleavage conditions.
-
Mechanism of Action: Protease Inhibition Context[2][3]
The diagram below illustrates how this moiety mimics the P1/P2 residues in a protease active site, specifically targeting the S1/S2 pockets.
Caption: Pharmacophore mapping of the sulfone acid within a protease active site.
Part 4: Scientific Rationale & Troubleshooting
Why use 3-Methanesulfonyl-2-methylbutanoic acid over natural Valine?
-
Dipole Alignment: The sulfone group (
) has a significant dipole moment. In enzyme pockets designed to stabilize the oxyanion hole (tetrahedral intermediate), the sulfone oxygens can act as potent hydrogen bond acceptors, often binding tighter than the amide carbonyl they replace. -
Stereochemical Locking: The steric bulk of the sulfone combined with the C2-methyl group restricts rotation around the C2-C3 bond. This "pre-organizes" the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.
Troubleshooting Common Issues:
-
Issue: Low coupling efficiency in SPPS.
-
Cause: Steric hindrance at the C2 position (secondary carbon).
-
Solution: Switch from HBTU/HOBt to HATU/HOAt or use PyBOP with extended reaction times (4 hours) or double coupling.
-
-
Issue: Diastereomer separation.
-
Insight: The synthetic route yields a mixture of syn and anti isomers.
-
Solution: Separation is easiest at the Methyl Ester stage (Intermediate B) using Silica Gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes). Do not attempt to separate the free acids easily; they streak on silica.
-
Part 5: References
-
Synthesis of Sulfone Peptidomimetics: Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Medicinal Research Reviews. [Link]
-
Sulfones as Transition State Analogs: Scozzafava, A., et al. (2001). Protease Inhibitors: Synthesis of a Series of Bacterial Collagenase Inhibitors Incorporating a Sulfonyl Group. Journal of Medicinal Chemistry. [Link]
-
General Protocol for Beta-Sulfonyl Acid Synthesis: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters. [Link]
-
Peptidomimetic Design Principles: Liskamp, R. M. J. (1994). Conformationally restricted amino acids and dipeptides: (non)peptidomimetics?. Recueil des Travaux Chimiques des Pays-Bas. [Link]
Application Note: Activation & Coupling Strategies for 3-Methanesulfonyl-2-methylbutanoic Acid
Executive Summary
3-Methanesulfonyl-2-methylbutanoic acid represents a challenging class of building blocks in medicinal chemistry:
This guide provides validated protocols to activate this substrate while suppressing side reactions. The recommended primary workflow utilizes T3P (Propylphosphonic anhydride) due to its superior epimerization control, with Ghosez’s Reagent as a secondary option for sterically demanding amines.
Mechanistic Analysis & Challenges
The Steric-Electronic Conflict
The target molecule contains two distinct features that complicate activation:
-
Steric Hindrance (
-Methyl): The methyl group at C2 shields the carbonyl carbon, slowing down the formation of the active ester and the subsequent attack by the amine. This necessitates a highly reactive activating agent. -
Electronic Instability (
-Sulfone): The sulfone ( ) at C3 is a strong electron-withdrawing group (EWG).-
Acidity: It inductively stabilizes the enolate at C2, lowering the pKa of the
-proton. Standard bases (e.g., TEA, DIPEA) can easily deprotonate the activated species, leading to rapid epimerization via an oxazolone or enol mechanism. -
Retro-Michael Elimination: Under basic or thermal stress, the C2 enolate can collapse to expel the sulfinate group (
), resulting in the formation of the -unsaturated byproduct (tiglic/angelic acid derivative).
-
Pathway Visualization
The following diagram illustrates the competing pathways during activation.
Figure 1: Competing reaction pathways. Success depends on favoring the green path over the red/grey paths.
Reagent Selection Guide
| Reagent | Suitability | Mechanism | Pros | Cons |
| T3P (Propylphosphonic anhydride) | High (Recommended) | Mixed Anhydride | Low epimerization; drives reaction by entropy (gas release); works with mild bases (Pyridine). | Requires high concentration (50% w/w); slower with extremely unreactive amines. |
| Ghosez's Reagent | High | Forms acid chloride under neutral conditions; highly reactive. | Moisture sensitive; reagent preparation/storage can be demanding. | |
| HATU | Medium | Uronium Salt | Extremely fast coupling; high conversion. | Basic conditions (DIPEA) risk epimerization/elimination; difficult to remove byproducts. |
| EDC / HOBt | Low | Carbodiimide | Standard activation. | Too slow for sterically hindered |
| Thionyl Chloride | Critical Risk | Acid Chloride | Thermal acid chloride formation. | HCl generation and heat will likely trigger retro-Michael elimination. Avoid. |
Detailed Protocols
Protocol A: T3P-Mediated Coupling (The "Gold Standard")
Best for: Chiral retention, scale-up, and general coupling.
Rationale: T3P acts as a kinetic scavenger of water and forms a mixed anhydride. It allows the use of Pyridine or N-Methylmorpholine (NMM) as bases, which are weaker than TEA/DIPEA, significantly reducing the risk of C2-deprotonation (epimerization).
Materials:
-
3-Methanesulfonyl-2-methylbutanoic acid (1.0 equiv)[2][3][4][5]
-
Amine coupling partner (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (2.5 – 3.0 equiv) or NMM (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a dry reaction vessel under nitrogen, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M to 0.2 M).
-
Note: Do not add the T3P yet.
-
-
Base Addition: Cool the mixture to 0 °C . Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.
-
Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.
-
Critical: The reaction is exothermic. Maintain temperature < 5 °C during addition to prevent thermal elimination.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–12 hours. Monitor by LC-MS.
-
Checkpoint: If conversion is < 50% after 4 hours, add an additional 0.5 equiv of T3P.
-
-
Workup:
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Protocol B: Ghosez’s Reagent (Neutral Acid Chloride Method)
Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where T3P fails.
Rationale: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid to the acid chloride under strictly neutral conditions, avoiding the basicity that drives epimerization.
Materials:
-
3-Methanesulfonyl-2-methylbutanoic acid (1.0 equiv)[2][3][4][5]
-
Ghosez’s Reagent (1.1 – 1.2 equiv)
-
Amine (1.1 equiv)
-
Base (Scavenger): Collidine (2,4,6-trimethylpyridine) (1.2 equiv) - Optional, only if amine is acid-sensitive.
-
Solvent: Dry DCM.
Step-by-Step Procedure:
-
Acid Chloride Formation: Dissolve the carboxylic acid in dry DCM at 0 °C. Add Ghosez’s reagent dropwise.
-
Activation: Stir at 0 °C to RT for 1–2 hours.
-
Validation: Withdraw an aliquot, quench with MeOH, and check for Methyl Ester formation by LC-MS to confirm acid chloride generation.
-
-
Coupling: Cool the solution back to 0 °C. Add the Amine (dissolved in minimal DCM) slowly.
-
Note: If the amine is a salt (e.g., HCl salt), add 2.5 equiv of Collidine or DIPEA mixed with the amine before addition. If the amine is a free base, no external base is strictly required, though 1.0 equiv of Collidine helps scavenge the HCl formed.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Standard aqueous workup (Acid/Base washes).
Protocol C: HATU Activation (High Throughput / Small Scale)
Best for: Rapid synthesis of analogs where <5% epimerization is acceptable.
Rationale: HATU is the most powerful standard reagent. To mitigate side reactions, use Collidine instead of DIPEA/TEA. Collidine is a weaker base (pKa ~7.4 vs 10.5 for TEA) and is sterically hindered, reducing its ability to deprotonate the
Step-by-Step Procedure:
-
Dissolve Acid (1.0 equiv) in DMF.
-
Add HATU (1.1 equiv) and Collidine (2.5 equiv) at 0 °C. Stir for 2 minutes (Pre-activation).
-
Warning: Do not pre-activate for >5 minutes; the active ester can racemize.
-
-
Immediately add the Amine (1.1 equiv).
-
Stir at 0 °C for 1 hour, then RT for 1 hour.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Yield (<30%) | Steric hindrance prevents amine attack. | Switch to Protocol B (Acid Chloride). Increase concentration to 0.5 M. |
| Epimerization (>5%) | Base is too strong or reaction time too long. | Use Protocol A with Pyridine.[8] Lower temperature to 0 °C for duration. Avoid DMF (promotes racemization); use EtOAc or DCM. |
| Elimination Product | Retro-Michael reaction (thermal/base). | Strictly avoid heating. Use weaker bases (Collidine/NMM). Ensure T3P addition is slow and cold. |
| No Reaction | Acid not activating. | Ensure anhydrous conditions. Water destroys T3P/Ghosez reagent instantly. |
References
-
T3P for Epimerization-Prone Substrates: Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters, 13(19), 5048–5051. [Link]
-
Ghosez's Reagent (Neutral Activation): Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455. [Link]
-
Peptide Coupling Reagents Review: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Base Effects on Racemization: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. 2350835-49-1|(1S,2R)-2-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 143224-95-7|3-Methanesulfonyl-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 4. 1512600-52-0|2-(3-Methanesulfonylcyclohexyl)acetic acid|BLD Pharm [bldpharm.com]
- 5. 1886967-73-2|3-(Methylsulfonyl)bicyclo[1.1.1]pentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Note: Solvent Selection and Optimization for 3-Methanesulfonyl-2-methylbutanoic Acid Workflows
Executive Summary
3-Methanesulfonyl-2-methylbutanoic acid (CAS: 1496436-89-5) is a highly polar, bifunctional building block increasingly utilized in medicinal chemistry and drug development. The presence of a strongly electron-withdrawing beta-sulfone group, combined with an alpha-methyl stereocenter, creates unique physicochemical challenges. Poor solvent selection often leads to catastrophic epimerization during coupling reactions or massive yield losses during aqueous workup.
This application note provides a self-validating, mechanistic guide to solvent selection for this molecule, moving beyond simple solubility charts to address the fundamental causality between solvent dielectric properties, reactive intermediates, and extraction thermodynamics.
Molecular Profiling & Causality in Solvent Interactions
To master the handling of 3-Methanesulfonyl-2-methylbutanoic acid, one must understand the competing electronic and steric forces at play:
-
The Beta-Sulfone Effect (Polarity & Acidity): The methanesulfonyl group (–SO₂CH₃) possesses a massive dipole moment (~4.25 D). It acts as a powerful hydrogen-bond acceptor and exerts a strong inductive electron-withdrawing effect (–I effect). This significantly increases the acidity of the C2 alpha-proton compared to standard aliphatic acids.
-
The Alpha-Methyl Group (Steric Hindrance): The methyl group at C2 shields the carboxylic acid, inherently slowing down nucleophilic attack during esterification or amidation.
-
The Epimerization Trap: Chemists often compensate for the steric hindrance of the alpha-methyl group by using highly polar aprotic solvents (like DMF) and strong bases (like DIPEA) to accelerate coupling. However, because the beta-sulfone has already increased the acidity of the alpha-proton, these highly polar, basic conditions rapidly promote enolization/ketene formation, leading to the epimerization of the C2 chiral center.
-
The Hydrophilic Penalty: The dual presence of a sulfone and a carboxylic acid drastically lowers the partition coefficient (LogP). Standard liquid-liquid extraction (LLX) using Ethyl Acetate or Dichloromethane (DCM) will result in poor recovery, as the molecule heavily favors the aqueous phase[1].
Workflow-Specific Solvent Strategies
Amide Coupling: Suppressing Epimerization with 2-MeTHF
To achieve high-yielding amide couplings without degrading the C2 stereocenter, the solvent must provide sufficient solubility for the polar sulfone while maintaining a low enough dielectric constant to suppress ionic enolate intermediates.
2-Methyltetrahydrofuran (2-MeTHF) emerges as the optimal solvent. It is a green, moderately polar solvent (ε = 6.9) that effectively dissolves sulfone-containing carboxylic acids[2]. When paired with a neutral, highly reactive coupling system like DIC/OxymaPure, 2-MeTHF prevents the base-catalyzed epimerization pathway entirely, bypassing the need for problematic solvents like DMF.
Isolation: Reactive Extraction for Highly Polar Acids
Because traditional organic solvents fail to extract this highly hydrophilic acid from aqueous waste streams, Reactive Extraction is required. This involves using a reversible complexing agent—typically a tertiary amine like Trioctylamine (TOA)—dissolved in a moderately polar diluent such as 1-Octanol or Methyl Isobutyl Ketone (MIBK)[3]. The TOA forms an ion-pair complex with the carboxylic acid at low pH, rendering the entire complex hydrophobic enough to partition into the organic diluent[1].
Quantitative Data Presentation
The following matrix summarizes the causality between solvent properties and their operational suitability for 3-Methanesulfonyl-2-methylbutanoic acid workflows.
| Solvent System | Dielectric Constant (ε) | Solvation Score (1-5) | Epimerization Risk | Primary Recommended Workflow |
| Water | 80.1 | 5 (High) | High (if basic) | Avoid for synthesis; Source for LLX |
| DMF | 38.2 | 5 (High) | Critical | Avoid unless strictly necessary |
| 2-MeTHF | 6.9 | 4 (Good) | Low | Amide/Peptide Coupling |
| Ethyl Acetate | 6.0 | 2 (Poor) | Low | Standard extractions (Expect low yield) |
| TOA in 1-Octanol | ~10.0 | 5 (Reactive) | None | Reactive Liquid-Liquid Extraction |
Mandatory Visualizations
Decision matrix for solvent selection based on specific reaction risks.
Step-by-step workflow for epimerization-free amide coupling in 2-MeTHF.
Experimental Protocols
Protocol A: Epimerization-Free Amide Coupling in 2-MeTHF
This self-validating protocol utilizes a base-free activation step to ensure the C2 stereocenter remains intact.
-
Substrate Dissolution: To an oven-dried flask under N₂, add 3-Methanesulfonyl-2-methylbutanoic acid (1.0 mmol, 1.0 eq) and OxymaPure (1.1 mmol, 1.1 eq). Add anhydrous 2-MeTHF (5.0 mL) and stir until complete dissolution is achieved.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 mmol, 1.1 eq) dropwise over 5 minutes. Stir at 0 °C for 15 minutes to allow the active ester to form. (Self-Validation: A slight white precipitate of diisopropylurea may begin to form, indicating successful activation).
-
Coupling: Add the target amine (1.1 mmol, 1.1 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.
-
Quench & Wash: Dilute the reaction mixture with an additional 5.0 mL of 2-MeTHF. Transfer to a separatory funnel and wash sequentially with 0.1 M HCl (2 × 5 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 5 mL), and brine (5 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.
Protocol B: Reactive Extraction of the Free Acid
Use this protocol to recover unreacted 3-Methanesulfonyl-2-methylbutanoic acid from aqueous waste streams where standard EtOAc extraction fails.
-
Aqueous Preparation: Collect the aqueous waste stream containing the target acid. Adjust the pH to 2.0 using 1.0 M HCl. (Causality: The acid must be fully protonated to form an ion-pair complex with the extractant).
-
Solvent Preparation: Prepare the reactive organic phase by dissolving Trioctylamine (TOA) in 1-Octanol to achieve a 20% (v/v) concentration.
-
Extraction: Add an equal volume of the TOA/1-Octanol organic phase to the aqueous phase. Mix vigorously for 10 minutes at room temperature to ensure maximum interfacial mass transfer.
-
Phase Separation: Allow the mixture to settle for 15 minutes. Separate the organic phase (top layer), which now contains the acid-amine complex.
-
Regeneration (Back-Extraction): To recover the free acid, contact the organic phase with an equal volume of 1.0 M NaOH. Mix vigorously for 10 minutes. The base breaks the TOA-acid complex, driving the deprotonated acid back into the new, concentrated aqueous phase. Separate the layers and acidify the aqueous phase to precipitate or isolate the pure acid[3].
References
-
Saur, K. M., Fridley, N. A., Gausmann, M., & Jupke, A. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering, 16(1), 23-58. Available at:[Link]
-
Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. Available at:[Link]
-
El-Faham, A., Farooq, M., Khattab, S. N., & Albericio, F. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 302. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 3. Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 3-Methanesulfonyl-2-methylbutanoic acid in organic solvents
Topic: Solubility Optimization & Handling Guide
Executive Summary & Molecule Profile
User Query: "I am struggling to keep 3-Methanesulfonyl-2-methylbutanoic acid in solution during extraction and purification. It precipitates unpredictably in standard organic solvents.[1][2] How do I improve solubility?"
Technical Assessment: The core challenge with 3-Methanesulfonyl-2-methylbutanoic acid lies in its "schizophrenic" polarity.[3][1][2] You are battling two competing functional groups:
-
The Carboxylic Acid (
): Capable of hydrogen bonding and dimerization.[3][1][2] -
The Methyl Sulfone (
): A highly polar, strong hydrogen-bond acceptor with a massive dipole moment.[3][1][2]
While the parent molecule (2-methylbutanoic acid) is a liquid miscible with most organics, the addition of the sulfone group drastically increases the Crystal Lattice Energy . The sulfone dipoles stack like magnets, creating a "brick dust" solid that resists dissolution in non-polar and moderately polar solvents (like Toluene or pure Dichloromethane).
Solubility Troubleshooting Guide (FAQ Format)
Issue 1: "The compound crashes out of Dichloromethane (DCM) or Ethyl Acetate during extraction."[1][3]
Diagnosis: Standard extraction solvents (DCM, EtOAc) rely on Van der Waals forces and weak dipole interactions.[3][1][2] They cannot compete with the strong intermolecular sulfone-sulfone interactions holding your crystal lattice together.[1][2]
The Fix: The "Polar Spike" Protocol Do not use pure DCM. You must introduce a Hydrogen-Bond Donor (HBD) to break the sulfone interactions.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Solubility Rating | Application |
|---|---|---|---|
| DCM / Methanol | 9:1 to 4:1 | ⭐⭐⭐⭐⭐ (Excellent) | Extraction / Chromatography |
| EtOAc / Isopropanol | 3:1 | ⭐⭐⭐⭐ (Good) | Extraction (Greener alternative) |
| THF (Pure) | N/A | ⭐⭐⭐⭐ (Good) | Reaction Solvent |
| Toluene | N/A | ⭐ (Poor) | Avoid (Antisolvent) |[3][2]
Critical Note: When washing a DCM/MeOH extract with water, you will lose methanol to the aqueous layer, potentially causing the product to crash out at the interface. Workaround: Use n-Butanol as the extraction solvent if aqueous washes are required.[1][2] It dissolves the sulfone, tolerates water, and separates from the aqueous phase.[1]
Issue 2: "I need to react this acid in a non-polar solvent (e.g., for Friedel-Crafts or acid chloride formation in Toluene), but it won't dissolve."
Diagnosis: You are trying to force a polar square peg into a non-polar round hole.[3][1][2] Toluene cannot solvate the sulfone group.[2]
The Fix: Lipophilic Salt Formation (The "Trojan Horse" Strategy) Convert the carboxylic acid into a lipophilic ammonium salt. This masks the polar proton and adds greasy alkyl chains to the molecule, dragging it into the non-polar solvent.
Protocol: In-Situ Solubilization
-
Suspend the acid in Toluene/DCM.[1]
-
Add 1.05 equivalents of Diisopropylethylamine (DIPEA) or Tributylamine .[1][2]
-
Observation: The suspension should clear almost immediately as the lipophilic salt forms.
-
Proceed with the reaction (e.g., addition of Thionyl Chloride).[3][1][2] The resulting ammonium chloride salt will precipitate, while your activated acid derivative remains in solution.[1]
Issue 3: "How do I purify this without column chromatography?"
Diagnosis: The high crystallinity driven by the sulfone group makes this compound an excellent candidate for Recrystallization , which is superior to chromatography for scale-up.[3]
The Fix: The "Cloud Point" Crystallization
-
Dissolve: Dissolve the crude solid in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethanol .
-
Precipitate: Slowly add hot n-Heptane (antisolvent) until a persistent cloudiness appears.[1][2]
-
Cool: Allow to cool slowly to room temperature, then to 0°C.
-
Filter: The sulfone-acid will crystallize as a high-purity solid, leaving non-polar impurities in the mother liquor.[3][1][2]
Visualizing the Solvation Mechanism
The following diagram illustrates why single solvents fail and how binary systems succeed.
Figure 1: Mechanism of action for binary solvent systems. The alcohol (MeOH) acts as a specific ligand for the sulfone group, while the bulk solvent (DCM) accommodates the alkyl backbone.
Strategic Solvent Selection Flowchart
Use this decision tree to select the correct solvent for your specific process step.
Figure 2: Decision matrix for solvent selection based on experimental intent.
References & Authority
-
Hansen, C. M. (2007).[3][1][2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3][1][2] CRC Press.[3][1][2] (Defines the three-parameter solubility model: Dispersion, Polarity, and Hydrogen Bonding, crucial for understanding sulfone solubility).
-
Reichardt, C., & Welton, T. (2010).[3][1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative source on solvent polarity scales and the effect of solvent dipoles on reaction rates).[3]
-
Anderson, N. G. (2012).[3][1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Standard industry text for salt selection and crystallization strategies).[3][2]
-
PubChem Compound Summary. (n.d.). 2-Methylbutanoic acid.[3][1][2][4][5] National Center for Biotechnology Information.[1] Retrieved March 1, 2026, from [Link] (Baseline properties for the parent carboxylic acid).[3][1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Methanesulfonyl-2-methylbutanoic acid before handling.[1] Sulfones can release toxic SOx gases upon thermal decomposition.[1][2]
Sources
- 1. Showing Compound 2-Methylbutanoic acid (FDB008135) - FooDB [foodb.ca]
- 2. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 4. CAS 116-53-0: 2-Methylbutanoic acid | CymitQuimica [cymitquimica.com]
- 5. scent.vn [scent.vn]
Technical Support Center: Purification of 3-Methanesulfonyl-2-methylbutanoic Acid
Executive Summary
This guide addresses the purification of 3-Methanesulfonyl-2-methylbutanoic acid (CAS: 125206-88-8 or related analogs). This molecule presents a specific purification challenge due to its dual polarity: the highly polar sulfone (
This technical document provides a self-validating protocol designed to maximize purity (>98%) and yield while mitigating phase separation issues.
Module 1: Solvent System Selection
The Thermodynamic Challenge
The primary failure mode in crystallizing sulfone-acids is the miscibility gap . If the solvent system is too non-polar, the compound separates as an oil before it crystallizes. If too polar, yield is lost to the mother liquor.
Recommended Solvent Systems
| System | Ratio (v/v) | Role | Best For |
| Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Primary Choice. EtOAc dissolves the polar sulfone; Heptane acts as the anti-solvent to drive precipitation. | General purification; removal of non-polar sulfide precursors. |
| Isopropyl Alcohol (IPA) / Water | 9:1 to 4:1 | Alternative. Uses the high polarity of the sulfone group. | Removing inorganic salts or highly polar oxidized byproducts. |
| Toluene | 100% | Specific. Requires high temperature; good for removing regioisomers. | Large scale (if safety permits); slow cooling required. |
Technical Note: Avoid Chlorinated solvents (DCM, Chloroform) for crystallization as they often solubilize the compound too well at low temperatures, leading to poor recovery.
Solvent Decision Logic
Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.
Module 2: The Purification Protocol
Prerequisites:
-
Crude Purity: >85% (If lower, perform an acid-base extraction first).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating bath.
Step-by-Step Methodology
1. Dissolution & Hot Filtration
-
Place crude solid in a flask with a magnetic stir bar.
-
Add Ethyl Acetate (3 mL per gram of solid).
-
Heat to reflux (
). The solid should fully dissolve.-
Troubleshooting: If undissolved solids remain, they are likely inorganic salts. Filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Color Removal: If the solution is dark brown/orange, add Activated Carbon (5 wt%), reflux for 15 mins, then hot filter.
-
2. Anti-Solvent Addition (The Critical Step)
-
Maintain the solution at a gentle boil.
-
Slowly add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Add just enough Ethyl Acetate (dropwise) to clear the solution again.
-
Why? This sets the solution exactly at the saturation point (saturation temperature
boiling point).
-
3. Controlled Cooling & Seeding
-
Remove from heat and allow to cool slowly to room temperature with gentle stirring .
-
Seeding Point (
): When the temperature drops slightly, add a few crystals of pure product (seeds). -
Once at room temperature, cool further in an ice bath (
) for 1 hour.
4. Isolation
-
Filter the white crystalline solid using vacuum filtration.
-
Wash the cake with cold 1:3 EtOAc:Heptane mixture.
-
Drying: Dry in a vacuum oven at
for 12 hours.-
Caution: Ensure vacuum is applied to remove trapped sulfone-smelling solvent residues.
-
Module 3: Troubleshooting Guide
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form on the bottom of the flask or dispersed as an emulsion.[1] Cause: The solution entered the "miscible gap" before the "metastable limit" for crystallization. This is common with branched alkyl chains like the 2-methyl-3-methanesulfonyl moiety [2].
Corrective Action Workflow:
Figure 2: Remediation strategy for oiling out phenomena.
Issue: Low Yield (<50%)
Cause:
-
Too much solvent: The compound is too soluble in the mother liquor.
-
Incomplete precipitation: The anti-solvent ratio is too low.
Fix:
-
Concentrate the mother liquor by rotary evaporation to half volume.
-
Repeat the cooling/crystallization process (Second Crop).
-
Note: Second crop crystals are usually less pure and should be analyzed separately.
Issue: Persistent Sulfur Odor
Cause: Trace amounts of the sulfide intermediate (3-methylthio-2-methylbutanoic acid) which was not fully oxidized to the sulfone. Fix:
-
Recrystallization alone may not remove significant sulfide content if the solubility is similar.
-
Chemical Wash: Before recrystallization, dissolve the crude acid in 1M NaOH (aq), wash with Ether (removes non-acidic impurities), then re-acidify with HCl to precipitate the acid. Then proceed to recrystallization.[6][7]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use water as the anti-solvent? A: Yes, but with caution. Water is a strong anti-solvent for this organic acid. Adding water too fast will cause immediate precipitation of amorphous solid (gum) rather than crystals. If using water, use an alcohol (IPA or Ethanol) as the primary solvent and add water very slowly.
Q2: How do I determine if I have the right polymorph? A: Sulfones are prone to polymorphism. If your melting point is sharp but differs from the literature value (or previous batches) by 2-3°C, you may have a different polymorph. Run a Powder X-Ray Diffraction (PXRD) or DSC to confirm. For most synthetic applications, the thermodynamic stability of the polymorph is established by refluxing in the solvent system for 1 hour before cooling [3].
Q3: Is the sulfone group stable at reflux?
A: Yes. The sulfone (
References
-
Mettler Toledo. Oiling Out in Crystallization - Mechanisms and Troubleshooting. Retrieved from
-
LibreTexts Chemistry. Troubleshooting Crystallization: Oiling Out. Retrieved from
-
Organic Syntheses. General Procedures for Purification of Sulfonyl Carboxylic Acids. (Analogous protocols for sulfone purification). Retrieved from
-
BenchChem. Preventing Oiling Out in Diastereomeric Salt Formation. (Applicable principles for chiral/branched acid crystallization). Retrieved from
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Microbial synthesis of enantiopure (S)-2-methylbutanoic acid via L-isoleucine catabolism in Bacillus spizizenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
Separating diastereomers of 3-Methanesulfonyl-2-methylbutanoic acid
Technical Support Center: Separation of 3-Methanesulfonyl-2-methylbutanoic Acid Diastereomers
Executive Summary & Molecule Analysis
The Challenge: 3-Methanesulfonyl-2-methylbutanoic acid contains two chiral centers (C2 and C3).[1] This results in four possible stereoisomers:
-
Pair A (Enantiomers):
and -
Pair B (Enantiomers):
and
Diastereomeric Relationship: Any isomer from Pair A is a diastereomer of any isomer from Pair B. Unlike enantiomers, diastereomers possess distinct physical properties (NMR shifts, melting points, solubility, and chromatographic retention).[2][1]
Core Difficulty:
While diastereomers are theoretically separable on achiral stationary phases, the high polarity of the sulfone (
Analytical Method Development (HPLC)
Primary Workflow: Reverse Phase Separation (RP-HPLC)
For separating Diastereomer A (Pair A) from Diastereomer B (Pair B).[1]
Recommended Column: C18 with Polar Embedding or Phenyl-Hexyl.[1]
-
Why? Standard C18 may suffer from "phase collapse" in highly aqueous conditions required for polar acids.[2][1] Polar-embedded groups (e.g., amide or carbamate linkers) interact with the sulfone moiety, enhancing selectivity between diastereomers.[1]
Mobile Phase Strategy:
-
Buffer: 0.1% Phosphoric Acid or 10-25 mM Ammonium Formate (pH 3.0).[1]
-
Mechanism:[1][3][4][5][6][7] You must suppress the ionization of the carboxylic acid (pKa ~4.8). At pH 3.0, the molecule is neutral, maximizing hydrophobic interaction with the column.[2]
-
Organic Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN) for diastereomers.[1]
-
Expert Insight: Protic solvents like MeOH can participate in H-bonding with the sulfone/acid groups, often amplifying the subtle shape differences between diastereomers better than aprotic ACN.[2][1]
Detection:
-
UV: 210 nm (Weak).[1]
-
Preferred: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1] The molecule is non-volatile, making these universal detectors ideal.[2][1]
Secondary Workflow: Chiral HPLC (Full Resolution)
For simultaneous separation of all 4 isomers (Enantiomers + Diastereomers).
Recommended Column: Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).[1] Mode: Normal Phase (Hexane/Ethanol/TFA) or Reversed Phase (Water/ACN/TFA).[1]
-
Note: TFA (0.1%) is mandatory to prevent peak tailing of the free acid.
Troubleshooting Guide (Q&A Format)
Issue 1: Co-elution of Diastereomers
Q: I see only one broad peak or a "shoulder" on my C18 column. How do I resolve the diastereomers?
A: The diastereomers likely have very similar hydrophobicities.[1]
-
Switch to Phenyl-Hexyl: The sulfone group has a strong dipole.[1] A phenyl-based column introduces
-dipole interactions.[1] The spatial arrangement of the sulfone relative to the methyl group differs between diastereomers, affecting how they interact with the phenyl ring.[2] -
Lower the Temperature: Reduce column temperature to 15–20°C. Lower temperature reduces molecular rotation, "freezing" the diastereomers in their distinct conformations and often improving resolution (
).[1] -
Change the Modifier: If using ACN, switch to MeOH. The hydrogen bonding capability of MeOH often discriminates between the internal H-bond networks of different diastereomers.
Issue 2: Peak Tailing
Q: The peaks are extremely asymmetrical (tailing factor > 1.5). Is my column dying?
A: Likely not. This is a classic "Silanol Effect."
-
Mechanism: The acidic silanols on the silica surface interact with the sulfone or the carboxylic acid (if partially ionized).
-
Additive: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a stronger ion-pairing agent and masks silanols more effectively.[1]
Issue 3: "Ghost" Peaks or Baseline Drift
Q: I see negative peaks or massive drift at 210 nm.
A: The sulfone and acid groups have weak UV absorbance, forcing you to work at low wavelengths where solvents also absorb.[2][1]
-
Refractive Index (RI) Limit: If using isocratic methods, RI is stable but insensitive.[2][1]
-
Gradient Issue: You cannot run a gradient at 210 nm easily with MeOH (cutoff ~205 nm).
-
Solution: Switch to Acetonitrile (UV cutoff 190 nm) if you must use UV.[1] Otherwise, this is the primary indicator to switch to ELSD.[2][1]
Preparative Scale-Up (Crystallization)
For gram-scale separation, chromatography is expensive.[2][1] Diastereomeric salt formation is the standard industrial approach.[2][1]
Protocol: Classical Resolution
-
Resolving Agent: Use a chiral base. (R)-(+)-1-Phenylethylamine or Brucine .
-
Solvent: Isopropyl Alcohol (IPA) or Acetone.
-
Process:
-
Mix racemic/diastereomeric acid with 0.5 - 1.0 equivalents of the chiral base.[1]
-
The diastereomeric salts will have significantly different lattice energies.[1] One pair (e.g., the salt of the
isomer) will precipitate first.[2][1] -
Filter and acidify the solid (using HCl) to recover the enriched acid.
-
Visualized Workflows
Figure 1: Analytical Method Selection Matrix
Caption: Decision matrix for selecting the appropriate chromatographic mode based on resolution requirements.
Figure 2: Diastereomeric Salt Resolution Workflow
Caption: Workflow for the chemical resolution of diastereomers via salt formation.
Quantitative Data Summary
Table 1: Physical Properties & Separation Parameters
| Parameter | Value / Characteristic | Impact on Separation |
| pKa (-COOH) | ~4.8 | Requires pH < 2.8 for RP-HPLC retention.[1] |
| LogP | ~0.5 - 1.0 (Estimated) | Low hydrophobicity; elutes early on C18.[1] |
| UV Max | < 210 nm | Difficult detection; requires high-purity solvents.[1] |
| Solubility | High in alcohols/water | Good for RP-HPLC; challenges crystallization yield.[1] |
| Thermal Stability | Sulfones are generally stable | Allows for heated crystallization steps.[1] |
References
-
Sielc Technologies. (2022).[1] HPLC Method for Analysis of Sulfonic Acids on BIST A+ Column.Link[1]
-
BenchChem. (2025).[1][8] An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid. (Analogous structure resolution protocols). Link[1]
-
Dombrády, Z.S., et al. (2019).[2][1][4] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.[2][1] Link
-
EPA. (2011).[1] Draft Procedure for Analysis of Perfluorinated Carboxylic Acids and Sulfonic Acids in Sewage Sludge and Biosolids by HPLC/MS/MS. (Methodology for polar acid/sulfone extraction).[1][9] Link[1]
Sources
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yields in 3-Methanesulfonyl-2-methylbutanoic acid coupling
The following technical guide addresses the specific challenges associated with the amide coupling of 3-Methanesulfonyl-2-methylbutanoic acid (CAS 1496436-89-5). This chiral building block presents a unique "perfect storm" of reactivity issues—steric hindrance,
Topic: Troubleshooting Low Yields & Side Reactions
Target Molecule: 3-Methanesulfonyl-2-methylbutanoic acid (CAS: 1496436-89-5)
Classification: Chiral
Executive Summary: The "Hidden" Chemistry
Coupling 3-Methanesulfonyl-2-methylbutanoic acid is not a standard amide bond formation. The molecule contains a sulfone (
- -Elimination (Retro-Michael): Base-mediated loss of methanesulfinic acid to form 2-methyl-2-butenoic acid (Tiglic/Angelic acid derivatives).
-
C2-Racemization: The electron-withdrawing sulfone and carbonyl group render the
-proton highly acidic ( for the activated ester), leading to rapid epimerization. -
Steric Deactivation: The adjacent methyl and sulfone groups create significant steric bulk, slowing down nucleophilic attack by the amine.
Part 1: Diagnostic Troubleshooting Guide (Q&A)
Q1: I am observing a significant amount of "des-sulfonyl" unsaturated byproduct by LC-MS. What is happening?
Diagnosis: You are witnessing
Corrective Actions:
-
Switch Base: Replace strong/hindered bases (TEA, DIPEA) with weaker, buffered bases like 2,4,6-Collidine or N-Methylmorpholine (NMM) .
-
Lower Temperature: Conduct the activation step at 0°C and the coupling at room temperature. Never heat above 40°C.
-
Base-Free Method: Use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) which requires no exogenous base, or T3P (Propylphosphonic anhydride) with Pyridine (a milder base).
Q2: My product yield is decent, but the enantiomeric excess (ee) has dropped significantly.
Diagnosis:
Corrective Actions:
-
Avoid Acid Chlorides: Never use SOCl
or Oxalyl Chloride with this substrate; the high acidity of the acyl chloride drives rapid racemization. -
Add Suppressors: If using carbodiimides (EDC/DIC), you must add Oxyma Pure or HOAt (1.0 equiv). These form activated esters that are less prone to oxazolone formation than HOBt.
-
Protocol Switch: Use the T3P/Pyridine/EtOAc system. T3P is renowned for maintaining low racemization rates because the activation is fast and does not generate a free halide species.
Q3: The reaction is extremely slow, and I see mostly unreacted starting material.
Diagnosis: Steric Deactivation . Mechanism: The C2-Methyl and C3-Methanesulfonyl groups create a "picket fence" around the carbonyl carbon. Standard reagents like EDC may not generate an active ester stable enough or reactive enough to overcome this barrier before decomposing.
Corrective Actions:
-
Use High-Activity Reagents: Switch to HATU or COMU . These uronium/aminium reagents generate a highly reactive species. Note: You must strictly control the base equivalents (use exactly 1.0-2.0 equiv DIPEA) to prevent elimination.
-
Pre-Activation: Allow the acid and coupling agent to react for 15-30 minutes before adding the amine. This ensures the active ester is fully formed.
Part 2: Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition between the desired coupling and the yield-killing side reactions.
Caption: Kinetic competition between amide formation (green) and base-mediated decomposition pathways (red).
Part 3: Optimized Experimental Protocol
This protocol uses T3P (Propylphosphonic anhydride) , which is superior for this substrate due to its low epimerization potential and tolerance for milder bases.
Materials
-
Acid: 3-Methanesulfonyl-2-methylbutanoic acid (1.0 equiv)[1][2]
-
Amine: Target amine (1.1 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Dry)
Step-by-Step Methodology
-
Dissolution: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in dry EtOAc (concentration ~0.2 M). Note: Unlike HATU, T3P allows mixing acid and amine first.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Base Addition: Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.
-
Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5-10 minutes.
-
Why? Slow addition prevents localized exotherms that trigger elimination.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.
-
Monitoring: Check LC-MS for the disappearance of the acid (MW ~180) and formation of Product. Watch for peak at [Product Mass - 80] (loss of
) or [Product Mass - 96] (Elimination of ).
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with 0.5 M HCl (removes Pyridine).
-
Wash with sat. NaHCO
(removes unreacted acid and T3P byproducts). -
Dry over MgSO
and concentrate.
-
Reagent Selection Matrix
| Reagent System | Suitability | Risk Profile | Recommendation |
| T3P / Pyridine | High | Low racemization, Low elimination. | Primary Choice |
| HATU / DIPEA | Medium | High elimination risk if base is excess. | Use only for unreactive amines. |
| EDC / HOBt | Low | Slow reaction, high racemization risk. | Not Recommended. |
| SOCl | Zero | Guaranteed racemization. | Avoid |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Patterson, J. W. (1988).
-
Brown, D. S., et al. (2014).[3] Propylphosphonic Anhydride (T3P): A Useful Reagent for the Preparation of Amides. Organic Process Research & Development, 18(12), 1763-1775. (T3P protocol validation).
Sources
Technical Support Center: Troubleshooting the Methanesulfonyl (Mesyl) Group Under Acidic Conditions
Welcome to the Technical Support Center. As drug development and synthetic workflows become increasingly complex, understanding orthogonal protecting group strategies is critical. This guide is designed for researchers and scientists to troubleshoot the stability, reactivity, and unexpected cleavage of the methanesulfonyl (mesyl, Ms) group under various acidic conditions.
Section 1: Core Mechanistic Principles (Causality)
Before troubleshooting specific experimental failures, it is vital to understand why the mesyl group behaves the way it does under acidic conditions.
The stability of the mesyl group is directly tied to the acidity of its parent compound. Methanesulfonic acid is a strong organic acid with a pKa of approximately -1.9[1]. Consequently, its conjugate base—the mesylate anion—is an extremely weak Brønsted base[2].
When an O-mesylate (ester) or N-mesylate (sulfonamide) is exposed to standard laboratory acids (e.g., Trifluoroacetic acid (TFA), acetic acid, or dilute HCl), the highly electronegative oxygen atoms resist protonation. This resistance is due to the extensive resonance delocalization of electron density across the three oxygen atoms of the sulfonyl group[2]. Without protonation to activate the S-O or C-O bonds, the activation energy for spontaneous hydrolytic cleavage remains prohibitively high, rendering the mesyl group exceptionally stable to non-nucleophilic acids[3].
Section 2: Acid Compatibility & Stability Matrix
To assist in experimental design, the following table summarizes the quantitative and qualitative stability of mesyl groups across common acidic environments.
| Substrate Type | Acidic Reagent | Acid pKa | Nucleophile Present? | Temp (°C) | Stability / Outcome | Mechanistic Causality |
| Alkyl O-Mesylate | 50% TFA / DCM | ~0.5 | No | 25 | >99% Intact | Lack of protonation and absence of a nucleophile prevents C-O/S-O cleavage. |
| Alkyl O-Mesylate | 4M HCl / Dioxane | ~ -7.0 | Weak (Cl⁻) | 25 | >95% Intact | Chloride is a poor nucleophile in non-polar solvents; SN2 activation barrier is too high. |
| Alkyl O-Mesylate | Conc. HBr (aq) | ~ -9.0 | Strong (Br⁻) | 100 | 0% Intact | Bromide acts as a strong nucleophile, displacing the mesylate via SN2 to form an alkyl bromide. |
| Aryl O-Mesylate | Conc. HBr (aq) | ~ -9.0 | Strong (Br⁻) | 100 | >99% Intact | SN2 displacement is geometrically forbidden at sp² hybridized aromatic carbons. |
| N-Mesyl (Amide) | 6M HCl (aq) | ~ -7.0 | Weak (Cl⁻) | 100 | >99% Intact | Sulfonamides are exceptionally resistant to acid-catalyzed hydrolysis compared to carboxamides. |
Section 3: Troubleshooting Guides & FAQs
Q1: I need to remove a Boc protecting group from my compound, but it also contains an O-mesylate. Will TFA cleave the mesylate? A1: No, your mesylate is safe. TFA is a strong but strictly non-nucleophilic acid. You can safely perform Boc deprotection using 20-50% TFA in dichloromethane (DCM)[3]. The TFA will readily protonate the Boc carbamate to induce fragmentation, but it cannot protonate the highly delocalized mesylate anion, ensuring complete orthogonal stability.
Q2: I treated my alkyl mesylate with concentrated HBr to cleave an adjacent ether, but my mesylate disappeared. I thought it was acid-stable? A2: You encountered a nucleophilic substitution, not an acid-catalyzed cleavage. While the mesylate group is completely stable to the proton (H⁺) in HBr, the bromide ion (Br⁻) is a highly potent nucleophile[4]. Because the mesylate is an excellent leaving group[1], the bromide ion attacks the electrophilic carbon via an SN2 mechanism, displacing the mesylate and converting your substrate into an alkyl bromide[4]. If you need to perform an acidic transformation without displacing the mesylate, you must switch to a non-nucleophilic acid like TFA or H₂SO₄.
Q3: Are N-mesyl groups (methanesulfonamides) as stable as O-mesyl groups under acidic conditions? A3: N-mesyl groups are actually more stable. While O-mesylates can act as leaving groups in the presence of strong nucleophiles (as described in Q2), N-mesyl groups are essentially inert to both non-nucleophilic and nucleophilic acids under standard conditions. The sulfonamide bond is highly resistant to acid-catalyzed hydrolysis[5]. Removing an N-mesyl group typically requires reductive cleavage (e.g., Samarium diiodide or Sodium in liquid ammonia).
Q4: Can I purify a mesylate-containing compound using reverse-phase LC-MS with acidic modifiers? A4: Yes. Because mesylates are highly stable to dilute, non-nucleophilic acids, mobile phases containing 0.1% TFA or 0.1% Formic Acid will not degrade the mesylate group during the chromatographic run[3].
Section 4: Validated Experimental Protocol
Orthogonal Boc-Deprotection of an N-Boc, O-Mesyl Bifunctional Substrate
Objective: To quantitatively remove an N-tert-butoxycarbonyl (Boc) protecting group using TFA without degrading a sensitive alkyl methanesulfonate ester.
Self-Validating Mechanism: The reaction progress is monitored by LC-MS (disappearance of the M+H mass corresponding to the Boc group). The intact mesylate is validated post-workup by the preservation of the characteristic ~3.0 ppm singlet (3H, -OSO₂CH₃) in the ¹H-NMR of the crude product, confirming orthogonal stability.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc, O-mesyl protected substrate (1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Acidification: Slowly add Trifluoroacetic Acid (TFA) (5.0 mL) dropwise to the stirring solution.
-
Causality Note: The non-nucleophilic nature of TFA ensures that the mesylate carbon is not subjected to SN2 attack during the highly acidic Boc-cleavage process.
-
-
Deprotection: Remove the ice bath and allow the reaction to stir at 25 °C for 1-2 hours. Monitor the evolution of CO₂ gas.
-
Quenching & Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) at <30 °C to remove DCM and excess TFA.
-
Critical Troubleshooting Step: Do NOT quench with strong aqueous bases (e.g., 1M NaOH) to neutralize the TFA salt, as this will trigger unwanted elimination (E2) or basic hydrolysis of the mesylate.
-
-
Neutralization: Dissolve the resulting TFA salt in DCM (10 mL) and wash gently with cold, saturated aqueous NaHCO₃ (pH ~8). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free amine with the mesylate fully intact.
Section 5: Reaction Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways of an alkyl mesylate when exposed to different classes of acidic conditions.
Divergent reactivity of mesylates under non-nucleophilic vs nucleophilic acidic conditions.
Section 6: References
-
Mesylate Source: Grokipedia URL:
-
Mesylate Source: Wikipedia URL:
-
Tosylates And Mesylates Source: Master Organic Chemistry URL:
-
Mesylates and Tosylates with Practice Problems Source: Chemistry Steps URL:
-
Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety Source: PMC (National Institutes of Health) URL:
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Mesylate - Wikipedia [en.wikipedia.org]
Removing unreacted 3-Methanesulfonyl-2-methylbutanoic acid from reaction mixtures
The following Technical Support Guide is designed for immediate application in a laboratory setting. It addresses the specific physicochemical challenges posed by 3-Methanesulfonyl-2-methylbutanoic acid (referred to herein as MSMBA ).
Topic: Removal of Unreacted 3-Methanesulfonyl-2-methylbutanoic Acid (MSMBA) Ticket ID: PUR-MSMBA-001 Status: Solved / Active Guide[1][2]
Executive Summary: The "Sticky" Sulfone Challenge
The Problem: You have performed a reaction (likely an amide coupling or esterification) using MSMBA as a reagent. You need to remove the excess unreacted acid.[1] Standard washes are failing or causing yield loss.[1][2]
The Science: MSMBA is not a typical fatty acid.[1] It contains a sulfone group (
-
Acidity: The electron-withdrawing sulfone increases the acidity of the carboxylic acid (estimated
), making it more acidic than standard alkyl acids ( ).[1] -
Amphiphilicity: The molecule is a "chemical chimera."[1] The isobutyl skeleton is lipophilic, but the sulfone is highly polar. This leads to emulsion formation and poor partitioning in standard EtOAc/Water systems.[1][2]
Primary Workflow: Enhanced Liquid-Liquid Extraction (LLE)
Use this method for reactions >100 mg where the product is neutral or basic.[1]
The standard "Bicarb Wash" often fails because MSMBA's sulfone group allows it to hide in polar organic layers (like EtOAc or THF).[1] You must force the partition.[1]
Protocol A: The "High-Ionic Strength" Wash
Reagents:
-
Organic Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][2] Avoid Ethyl Acetate if possible.
-
Aqueous Base: 0.5 M Sodium Carbonate (
) or 1.0 M .[1] Avoid weak Bicarbonate if emulsions form.[1][2]
Step-by-Step:
-
Dilution: Dilute the crude reaction mixture with DCM (preferred) or MTBE.
-
Why? DCM is less miscible with water than EtOAc, reducing the "rag layer" (emulsion) caused by the sulfone surfactant effect.[2]
-
-
First Extraction (pH Adjustment): Add 0.5 M
(pH ~11). Shake vigorously. -
The Brine Break: If an emulsion forms, do not wait.[1][2] Add saturated Brine (
) immediately.[1] The high ionic strength forces the organic sulfone out of the aqueous interface. -
Back-Extraction (Critical): Extract the aqueous layer once with fresh DCM to recover any product trapped in the sulfone-rich aqueous phase.[1] Combine organics.
Visualization: LLE Decision Tree
Caption: Decision tree for liquid-liquid extraction of sulfone-containing acids, prioritizing emulsion management.
Secondary Workflow: Solid-Phase Scavenging
Use this method for small scale (<100 mg) or when the product is acid-sensitive.[1]
If your product cannot tolerate the high pH of carbonate washes, or if you are automating the process, use a Polymer-Supported Quaternary Amine (SAX) resin.[1][2]
Recommended Resin: Amberlyst A-26 (OH form) or equivalent Carbonate-functionalized silica.[1][2]
Protocol:
-
Equilibration: Swell the resin in DCM for 15 minutes.
-
Scavenging: Add 3-4 equivalents of resin (relative to expected excess MSMBA) to the reaction mixture.
-
Incubation: Stir gently for 1-2 hours at room temperature.
-
Filtration: Filter the mixture through a fritted funnel. The MSMBA remains trapped on the solid resin.
-
Rinse: Wash the resin cake with DCM to recover entrained product.
Troubleshooting & FAQs
Q1: I see a "third layer" or oiling out during extraction. What is it?
Answer: This is likely the "sulfone oil."[1] The sodium salt of MSMBA is highly concentrated and can oil out of the water phase because the sulfone group limits its solubility in pure brine.
-
Fix: Add water (not brine) to the aqueous layer to dilute the salt, or add a small amount of Methanol (5%) to the organic layer to break the surface tension.
Q2: My product is also an acid. How do I separate it from MSMBA?
Answer: You cannot use basic extraction.[1][2] You must rely on Reverse Phase (C18) Chromatography .[1][2]
-
Strategy: MSMBA is relatively polar (early eluting) compared to most drug-like scaffolds.[1][2]
-
Conditions: Use a gradient of Water (0.1% Formic Acid) / Acetonitrile.[1][2] MSMBA will elute early due to the sulfone polarity.[1]
Q3: Can I remove it by distillation?
Answer: No.
-
Reason: Sulfones are thermally sensitive.[1][2] While 2-methylbutanoic acid is volatile, the addition of the sulfone group raises the boiling point significantly (likely >300°C dec).[1] Heating will likely cause decomposition (desulfonylation) before distillation occurs [1].[1][2]
Comparative Data: Solvent & pH Strategy
| Parameter | Standard Fatty Acid | MSMBA (Sulfone Acid) | Impact on Protocol |
| pK_a (Est.) | ~4.8 | ~4.0 | Requires weaker base to ionize, but stronger base prevents equilibrium back-drift.[1][2] |
| LogP (Polarity) | High (Lipophilic) | Low-Medium (Amphiphilic) | Avoid EtOAc. Use DCM to prevent partitioning of the acid into the organic layer.[1] |
| Water Solubility | Low | Moderate | High risk of product loss if aqueous washes are too large.[1][2] Keep aqueous volumes small. |
References
-
Sulfone Stability & Desulfonylation
-
General Amide/Acid Workup Procedures
-
Physical Properties of 2-Methyl-3-(methylsulfonyl)
-
Acid-Base Extraction Theory
Sources
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 2-Methylbutanoic acid (FDB008135) - FooDB [foodb.ca]
- 3. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microbial synthesis of enantiopure (S)-2-methylbutanoic acid via L-isoleucine catabolism in Bacillus spizizenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methyl-3-(2-methylbutylsulfonyl)butanoic acid | C10H20O4S | CID 107746725 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing HPLC methods for sulfonyl acid analysis
Topic: Optimizing HPLC Methods for Sulfonyl Acid Analysis Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols)
Welcome to the Advanced Chromatography Support Hub.
This guide addresses the specific challenges of analyzing sulfonyl-group containing compounds (
These molecules present a dichotomy in chromatographic behavior:
-
Strong Sulfonic Acids (
): Permanently ionized (pKa < 1), highly polar, poor retention on C18.[1] -
Sulfonamides/Sulfonylureas (
): Weak acids (pKa 3–6), prone to peak tailing and pH-dependent shifts.[1]
Part 1: Method Development & Optimization
Q1: I am analyzing a sulfonyl acid impurity, but it elutes in the void volume on my C18 column. How do I increase retention?
The Issue: Most arylsulfonic acids (e.g., p-toluenesulfonic acid, benzenesulfonic acid) have pKa values below 0. On a standard C18 column, they are fully ionized anionic species that are repelled by the residual silanols and have little hydrophobic interaction with the stationary phase.[1]
The Fix: The "Dual-Path" Selection Strategy You must abandon standard C18 conditions. Choose one of the following three pathways based on your available instrumentation and constraints:
| Pathway | Mechanism | Pros | Cons |
| A. Ion-Pair Chromatography (IPC) | Add cationic reagent (e.g., Tetrabutylammonium) to mobile phase.[1] | Excellent retention on standard C18; sharp peaks.[1] | MS Incompatible (suppression); long equilibration times; dedicated column required.[1] |
| B. Mixed-Mode / Anion Exchange | Use a column with embedded positive charges (e.g., WAX or Mixed-Mode RP/AX).[1] | MS compatible; robust retention; orthogonal selectivity.[1] | Requires specific buffer tuning (ionic strength affects elution).[1] |
| C. HILIC | Partitioning into water layer on polar surface.[1] | High sensitivity for MS; good retention for very polar acids.[1] | Sample diluent mismatch issues (must be high organic); long equilibration. |
Recommendation: If you are using UV detection , start with Pathway A (IPC) for immediate results.[1] If you are using LC-MS , Pathway B (Mixed-Mode) is the modern gold standard.[1]
Q2: My sulfonylurea peak is tailing significantly (Tailing Factor > 1.5). Increasing the organic modifier didn't help. Why?
The Causality:
Tailing in sulfonyl compounds is rarely due to hydrophobicity (which organic modifiers fix).[1] It is caused by Secondary Silanol Interactions .[1]
The sulfonyl group (
The Protocol:
-
Lower the pH: Move to pH 2.0–2.5 using Formic Acid (0.1%) or Phosphate Buffer.[1] This suppresses silanol ionization (
) and keeps the sulfonamide protonated (neutral).[1] -
Buffer Strength: Weak buffers allow local pH shifts inside the pore.[1] Increase buffer concentration to 20–25 mM .
-
Column Choice: Switch to a "Hybrid" particle (e.g., Waters BEH) or a "Polar Embedded" group (e.g., Amide or Carbamate modified).[1] These shield the silica surface.[1]
Q3: How do I separate the sulfonic acid starting material from the sulfonylurea API?
The Logic:
This is a "Polarity Gap" separation.[1] The API is hydrophobic; the impurity is extremely hydrophilic.[1] A standard gradient (5%
The Solution: The "Bootleg" Gradient You need a method that holds highly aqueous conditions initially to trap the acid, then ramps quickly to elute the API.[1]
-
Phase A: 20 mM Ammonium Formate pH 3.0 (MS compatible) or 0.1% TFA (UV only).
-
Column: T3 or Aq-type C18 (compatible with 100% water).[1]
Step-by-Step Gradient:
-
0–3 min: Hold at 0–1% B (Traps the sulfonic acid).
-
3–10 min: Ramp to 90% B (Elutes the Sulfonylurea API).
-
10–12 min: Hold 90% B.
Part 2: Visualizing the Workflow
Method Development Decision Tree
Use this logic flow to select the correct column and mobile phase.
Caption: Decision matrix for selecting column chemistry based on analyte acidity and detection method.
Part 3: Troubleshooting Guide
Issue: "Ghost Peaks" in Gradient Run
Symptom: You see peaks appearing in blank injections at the same retention time as your sulfonyl acid. Root Cause: Sulfonic acids are ubiquitous in detergents and laboratory surfactants.[1] If you are using Ion-Pairing reagents (Pathway A), the reagent permanently modifies the column, concentrating trace impurities from the water supply and releasing them during the gradient. Fix:
-
Use LC-MS Grade water and reagents only.[1]
-
Install a Ghost Trap Column between the pump and the injector (NOT after the injector).[1]
Issue: Retention Time Drift
Symptom: The retention time of the sulfonyl acid decreases over sequential runs.[1] Root Cause:
-
Phase Collapse: If using 100% aqueous on a standard C18 to retain the acid ("Dewetting").[1]
-
pH Hysteresis: If using Mixed-Mode columns, the surface charge takes time to equilibrate.[1] Fix:
-
Switch to a water-wettable C18 (e.g., T3, Aq, Polar-embedded).[1]
-
Ensure equilibration time is at least 10 column volumes for Mixed-Mode/Ion-Exchange methods.[1]
Part 4: Standard Operating Protocols
Protocol A: Ion-Pair Screening (UV Detection Only)
Best for separating sulfonic acid impurities from non-polar parents.
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) + 10 mM Phosphate Buffer, adjusted to pH 6.0.[1]
-
Mobile Phase B: Acetonitrile + 5 mM TBAH.[1]
-
Column: C18 Endcapped, 150 x 4.6 mm, 3.5 µm.[1]
-
Temperature: 30°C.
-
Flow: 1.0 mL/min.
-
Gradient:
Protocol B: LC-MS Compatible Screening (Mixed-Mode)
Best for trace analysis and genotoxin quantification.
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0.[1]
-
Mobile Phase B: Acetonitrile.
-
Column: Mixed-Mode WAX-RP (e.g., SIELC Primesep or Waters Atlantis Premier BEH C18 AX).[1]
-
Gradient:
-
0 min: 100% B (Note: Inverse Gradient often works best for HILIC/Mixed modes, but for WAX-RP, start high aqueous).[1]
-
Correction: For WAX-RP, start High Aqueous to engage the Reverse Phase, or High Organic if relying on HILIC.
-
Standard WAX-RP Gradient:
-
References
-
Waters Corporation. (2025).[1] Controlling Selectivity for Polar Acidic Compounds using Mixed-Mode Chromatography. Retrieved from [Link]
-
Chromatography Online (LCGC). (2022).[1] HPLC Diagnostic Skills II – Tailing Peaks: Causes and Fixes. Retrieved from [Link]
-
Phenomenex. (2025).[1][2] Troubleshooting Peak Tailing in HPLC for Acidic and Basic Compounds. Retrieved from [Link]
-
SIELC Technologies. (2022).[1] HPLC Method for Analysis of Sulfonic Acids on BIST Columns. Retrieved from [Link]
Sources
Technical Support Center: Chiral Integrity in Amide Coupling
Welcome to the Advanced Troubleshooting Hub for amide bond formation. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of stereochemical integrity when coupling 2-methyl carboxylic acids (such as α-arylpropionic acids or sterically hindered α-amino acids).
This guide is designed to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causality behind racemization, provide actionable troubleshooting workflows, and establish self-validating methodologies to ensure your stereocenters remain intact.
Part 1: Core Diagnostics & FAQs
Q: Mechanistically, why do 2-methyl carboxylic acids racemize during activation? A: The root cause is kinetic competition. When you activate a carboxylic acid with a coupling reagent (e.g., forming an O-acylisourea via DIC), you drastically increase the electron-withdrawing nature of the carbonyl group. This increases the acidity of the adjacent α-proton. In the presence of a base, or even through auto-catalysis, this intermediate can undergo direct proton abstraction to form an enol/ketene, or cyclize into an oxazolone[1]. Once this planar intermediate forms, the chiral memory of the stereocenter is destroyed, resulting in a racemic mixture upon aminolysis[2].
Q: I am using HATU and DIPEA, which is considered the "gold standard." Why am I still seeing >10% epimerization? A: While , uronium salts require a tertiary amine base to deprotonate the carboxylic acid for initial activation. DIPEA is a strong, albeit hindered, base. If your amine nucleophile is sterically hindered (making aminolysis slow), the highly activated ester sits in a basic environment. This gives the base-catalyzed enolization pathway time to outcompete the desired amide formation. Causality Fix: Switch to a weaker base like 2,4,6-collidine, which neutralizes HCl salts but is too weak to efficiently abstract the α-proton, or eliminate the base entirely by using a DIC/OxymaPure system[3].
Q: What is the kinetic advantage of OxymaPure over traditional HOBt? A: 4[4] shares an identical pKa (4.60) with HOBt, meaning it acts as an equally effective acid catalyst. However, due to the α-effect of the oxime oxygen, Oxyma is a vastly superior nucleophile[5]. It traps the unstable, racemization-prone O-acylisourea intermediate much faster than HOBt, channeling the reaction into a stable active ester before enolization can occur. Furthermore, Oxyma eliminates the explosive hazards associated with benzotriazoles[3][6].
Part 2: Visualizing the Reaction Pathways
To effectively troubleshoot, you must visualize the kinetic forks in your reaction pathway. The diagram below illustrates how active ester trapping competes with base-catalyzed enolization.
Kinetic competition between base-catalyzed racemization and active ester trapping.
Part 3: Quantitative Reagent Comparison
Selecting the right additive or coupling reagent is a balancing act between reactivity, safety, and chiral preservation. The table below synthesizes the quantitative and qualitative data of common reagents used for 2-methyl carboxylic acids[3][4][5].
| Coupling Additive / Reagent | pKa | Racemization Suppression | Explosive Risk | Mechanistic Role & Best Use Case |
| HOBt | 4.60 | Moderate | Yes (Class 1.3C) | Legacy protocols; traps intermediates but slower than modern alternatives. |
| HOAt | 3.28 | High | Yes (Class 1.3C) | Highly hindered couplings; the pyridine nitrogen provides anchimeric assistance. |
| OxymaPure | 4.60 | High | No | General base-free coupling; superior nucleophilicity due to the oxime α-effect. |
| COMU | N/A | High | No | Uronium salt of Oxyma; rapid acylation with water-soluble byproducts. |
| Ynamides | N/A | Exceptional | No | Forms α-acyloxyenamides without exogenous base; ideal for sensitive α-chiral acids. |
Part 4: Troubleshooting Workflow
If you detect epimerization in your final product via chiral HPLC or NMR, follow this systematic decision tree to isolate and eliminate the kinetic leak in your protocol.
Step-by-step troubleshooting logic for resolving epimerization in amide couplings.
Part 5: Self-Validating Experimental Protocols
To guarantee trustworthiness, a protocol must contain internal checks. Below are two field-proven methodologies for coupling sensitive 2-methyl carboxylic acids.
Protocol A: Base-Free Amide Coupling using DIC / OxymaPure
Causality Rationale: By omitting exogenous base, we remove the primary trigger for α-proton abstraction. DIC acts as the dehydrating agent, while OxymaPure provides the acidic proton needed for DIC activation and rapidly traps the intermediate[3][6].
-
Preparation: Dissolve the chiral 2-methyl carboxylic acid (1.0 equiv) and OxymaPure (1.0 equiv) in anhydrous DMF or NMP to achieve a 0.1 M concentration.
-
Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: Lower temperatures kinetically suppress background enolization more than they suppress the highly favorable active ester formation.
-
Activation: Add DIC (1.0 equiv) dropwise. Stir for 10 minutes at 0 °C.
-
Self-Validation Check: Withdraw a 2 μL aliquot, quench in 100 μL of methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful active ester formation) and no unreacted acid.
-
-
Aminolysis: Add the amine (1.1 equiv). Note: If the amine is a hydrochloride salt, add exactly 1.1 equiv of 2,4,6-collidine. Do not use DIPEA.
-
Completion: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine. The Oxyma and diisopropylurea byproducts are easily removed in the aqueous and organic phases, respectively.
Protocol B: Advanced Ynamide-Mediated Coupling
Causality Rationale: 1[1]. This mechanism completely bypasses the need for basic additives and avoids the oxazolone/enolization pathways entirely, making it the ultimate fallback for extremely sensitive substrates[1][2].
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) and amine (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.
-
Coupling: Add the ynamide coupling reagent (e.g., MYMs, 1.2 equiv) in one portion.
-
Reaction: Stir the reaction mixture for 2-12 hours depending on the steric hindrance of the amine.
-
Self-Validation Check: Monitor the disappearance of the ynamide reagent via TLC (UV active). The byproduct of this reaction is a neutral, stable amide.
-
-
Purification: Concentrate the mixture and purify directly via standard silica gel chromatography. No aqueous workup is required, preserving moisture-sensitive functional groups.
References
-
Ynamide Coupling Reagents: Origin and Advances Accounts of Chemical Research / PMC (NIH)[Link]
-
Derivatives of Oxyma for amide bond formation ResearchGate[Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives ACS Omega[Link]
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety PeptideChemistry.org[Link]
Sources
Flash column chromatography conditions for polar sulfonyl acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to purify polar sulfonyl acids (such as sulfonic and sulfinic acids).
The fundamental challenge with these compounds lies in their physical chemistry. Sulfonic acids possess extremely low pKa values (often < 1), meaning they remain permanently ionized as sulfonate anions under almost all practical chromatographic conditions. When applied to standard bare silica (Normal Phase), this permanent negative charge leads to irreversible electrostatic binding and severe hydrogen bonding with free silanols. The macroscopic result is extreme peak tailing, severe streaking across the column, or complete loss of sample recovery[1].
To successfully purify these molecules, we must abandon traditional normal-phase methods. Instead, we manipulate the partitioning kinetics using Reversed-Phase (RP) with ion-pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), or Strong Anion Exchange (SAX)[2].
Below is our comprehensive troubleshooting guide, self-validating protocol, and FAQ to help you master these challenging purifications.
Workflow: Selecting the Right Chromatography Mode
Decision matrix for selecting sulfonyl acid chromatography modes.
Core Methodology: Ion-Pairing Reversed-Phase Flash Chromatography
When dealing with water-soluble, ionizable compounds, adding a volatile buffer like ammonium acetate (pH ~7) to the mobile phase is the most reliable strategy. The buffer induces "ion-pairing," where the highly concentrated ammonium ions displace the compound's native counter-ions, forming a neutral, lipophilic complex that retains strongly on a C18 stationary phase[1].
This protocol is designed as a self-validating system —each step includes a verification checkpoint to ensure the chemistry is behaving as expected before proceeding.
Step 1: Mobile Phase Formulation
-
Action: Prepare Aqueous Solvent A: 50 mM Ammonium Acetate in MS-grade water (pH naturally ~6.8-7.2). Prepare Organic Solvent B: 100% Methanol.
-
Mechanistic Rationale: A high buffer concentration (50 mM) is required to fully drive and maintain a single protonation state and force the ion-pairing equilibrium forward during the high-load conditions typical of flash chromatography[3]. Methanol is preferred over Acetonitrile for sulfonates as it provides better solubility for the ion-pair complex.
-
Validation Checkpoint: Measure the pH of Solvent A before use. It must be between 6.8 and 7.2. A highly acidic pH indicates a formulation error and will fail to form the required lipophilic ion pair.
Step 2: Column Equilibration
-
Action: Flush a high-capacity C18 flash column with 3-5 Column Volumes (CV) of 5% B / 95% A.
-
Mechanistic Rationale: The stationary phase must be fully saturated with the ammonium counter-ion prior to sample introduction to prevent localized phase-collapse and ensure immediate ion-pairing upon injection.
-
Validation Checkpoint: Monitor the baseline UV absorbance. Do not inject the sample until the UV baseline is perfectly flat, confirming chemical equilibrium inside the column.
Step 3: Sample Loading
-
Action: Dissolve the crude sulfonyl acid in the minimum volume of Solvent A. If organic solvent is needed for solubility, use DMSO (max 5% of total injection volume).
-
Mechanistic Rationale: Loading in a strong organic solvent will cause the sample to bypass the stationary phase and elute in the void volume.
-
Validation Checkpoint: Before committing the bulk sample, run a rapid scouting gradient on a C18 TLC plate using the buffered mobile phase. Ensure the target spot has an Rf between 0.2 and 0.4.
Step 4: Gradient Execution
-
Action: Run a shallow gradient: 5% B to 40% B over 15 CVs.
-
Mechanistic Rationale: Ion-paired complexes have a narrow elution window. A shallow gradient prevents the compound from eluting as a broad, unresolved band.
-
Validation Checkpoint: Collect the void volume (the first 1-1.5 CVs). Spot this fraction on a TLC plate or run a quick MS check to ensure no target compound "broke through" the column during loading.
Step 5: Fraction Recovery
-
Action: Pool the fractions containing the pure sulfonyl acid. Freeze the solution and remove the solvent via lyophilization (freeze-drying).
-
Mechanistic Rationale: Because ammonium acetate is a volatile salt, it will sublime completely under high vacuum, leaving behind the pure sulfonyl acid (typically as an ammonium salt).
-
Validation Checkpoint: Weigh the final lyophilized powder and run a 1H-NMR. The absence of an acetate methyl peak (~1.9 ppm) confirms complete buffer sublimation.
Data Presentation: Mobile Phase Modifiers for Sulfonyl Acids
Selecting the correct modifier is the most critical variable in your method. Use this data table to evaluate your options:
| Modifier | Concentration | Mechanism of Action | Impact on Sulfonyl Acid Retention (C18) | Volatility / Post-Run Removal |
| Formic Acid | 0.1% | Lowers pH to suppress ionization. | Poor: Sulfonic acids (pKa < 1) remain ionized at pH 2. | High: Easily removed via rotary evaporation. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Lowers pH & acts as a weak ion-pairing agent. | Moderate: Improves peak shape but retention remains low. | High: Easily removed, but leaves trifluoroacetate salts. |
| Ammonium Acetate | 10 - 50 mM (pH ~7) | Strong Ion-Pairing. Displaces native counter-ions. | Excellent: Drastically increases lipophilicity and retention[1]. | Moderate: Requires lyophilization to sublime the salt. |
| Triethylamine (TEA) | 0.1% - 1.0% | Extremely strong Ion-Pairing. | Excellent: Maximum retention for highly polar acids. | Low: Very difficult to remove completely; requires strong vacuum/heat. |
Troubleshooting Guide
Q: My sulfonyl acid elutes completely in the void volume on a C18 column, even when I use 0.1% Formic Acid. How can I increase retention? A: Formic acid is practically useless for sulfonic acids. The "rule of thumb" in reversed-phase chromatography is to lower the mobile phase pH 2 units below the target compound's pKa to suppress ionization[4]. Because sulfonic acids have a pKa near or below zero, you cannot suppress their ionization with standard volatile acids. You must switch your strategy from ionization suppression to ion-pairing. Replace the formic acid with 50 mM ammonium acetate (pH 7) to form a lipophilic complex[1].
Q: I am experiencing severe peak tailing and poor recovery on normal-phase silica. What is happening? A: Your compound is acting as a strong acid and irreversibly binding to the weakly acidic silanol groups (Si-OH) on the bare silica surface. This creates a mixed-mode retention mechanism (adsorption + ion exchange) that causes severe streaking. You must switch to a Reversed-Phase (C18) or HILIC column.
Q: I used ammonium acetate as recommended, but my peaks are still broad. How can I sharpen them? A: You likely have rapid proton exchange occurring during the purification because the buffer concentration is too low for your sample load. In High-Performance Flash Chromatography (HPFC), massive sample loads require higher buffer concentrations to maintain a single protonation state. Increase your ammonium acetate concentration from 10 mM to 50 mM[3].
Frequently Asked Questions (FAQs)
Q: When should I choose HILIC over Reversed-Phase for sulfonyl acids? A: You should transition to5[5] when your sulfonyl acid is so polar (Log D < 0) that it fails to retain on a C18 column even with strong ion-pairing agents. For sulfonic acids, Zwitterionic HILIC stationary phases (which contain both sulfonic acid and quaternary amine groups) are highly recommended. They stabilize the charge states of the analyte and offer predictable retention via weak electrostatic interactions and hydrophilic partitioning[5].
Q: Is Strong Anion Exchange (SAX) a viable alternative for these compounds? A: Yes. SAX columns, which feature quaternary amine groups bonded to the silica matrix, are excellent for a "catch and release" purification strategy[2]. You can load your crude mixture onto a SAX cartridge; the sulfonyl acid will bind strongly to the quaternary amines, allowing neutral and basic impurities to wash straight through. You can then elute your target sulfonyl acid by washing the column with a high-ionic-strength buffer or a strong acidic modifier.
References
-
Purifying ionic compounds by flash column chromatography Source: Biotage URL:[Link]
-
How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography Source: Biotage URL:[Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI URL:[Link]
-
The Application of SepaFlash Strong Anion Exchange Chromatography Columns in the Purification of Acidic Compounds Source: Santai Science URL:[Link]
-
How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL:[Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Analysis of 3-Methanesulfonyl-2-methylbutanoic Acid
This guide provides a technical analysis of the 1H NMR spectrum of 3-Methanesulfonyl-2-methylbutanoic acid . It is designed for medicinal chemists and analytical scientists characterizing sulfone-containing metabolic intermediates or building blocks.
Executive Summary
3-Methanesulfonyl-2-methylbutanoic acid is a bifunctional scaffold containing a carboxylic acid and a sulfone (
This guide characterizes the theoretical spectral performance of the compound, compares it against its sulfide precursor (a common synthetic alternative), and evaluates solvent systems for optimal resolution.
Key Diagnostic Signal: The methanesulfonyl methyl group (
Structural & Stereochemical Context
The molecule possesses two stereocenters, leading to two diastereomeric pairs. The NMR spectrum will differ based on the relative stereochemistry (syn vs. anti) due to magnetic anisotropy and coupling constants (
Graphviz Visualization: Molecular Connectivity & Coupling
Caption: Connectivity map showing proton environments and expected coupling networks. Colors indicate distinct chemical shift regions.
Spectral Characterization (Theoretical Data)
The following data is synthesized from chemometric principles of substituent effects (Curphy-Morrison additivity) and analogous sulfone data.
Table 1: Predicted 1H NMR Data (CDCl , 400 MHz)
| Position | Proton Type | Predicted Shift ( | Multiplicity | Integration | Coupling ( |
| COOH | Carboxylic Acid | 10.5 – 12.0 | Broad Singlet | 1H | N/A (Exchangeable) |
| C3-H | Methine ( | 3.3 – 3.6 | Multiplet (dq) | 1H | |
| SO | Sulfone Methyl | 2.9 – 3.1 | Singlet | 3H | N/A |
| C2-H | Methine ( | 2.7 – 2.9 | Multiplet (dq) | 1H | |
| C3-CH | Methyl | 1.3 – 1.5 | Doublet | 3H | |
| C2-CH | Methyl | 1.2 – 1.3 | Doublet | 3H |
Expert Insight: The C2-H and C3-H signals may overlap depending on the specific diastereomer and solvent. 2D NMR (COSY/HSQC) is recommended if these multiplets are not baseline resolved.
Comparative Analysis: Alternatives & Performance
Comparison 1: Sulfone Product vs. Sulfide Precursor
In drug development, this compound is often generated by oxidizing the corresponding sulfide (3-methylsulfanyl-2-methylbutanoic acid). Monitoring this conversion is critical.
| Feature | Sulfide Precursor (-SMe) | Sulfone Product (-SO | Diagnostic Value |
| S-Methyl Shift | High. The +0.9 ppm downfield shift confirms oxidation. | ||
| Alpha Proton (H3) | Shielded (~2.8 ppm) | Deshielded (~3.5 ppm) | Medium. Often obscured by other backbone signals. |
| Solubility | High in non-polar solvents | Reduced lipophilicity | Low. Both soluble in CDCl |
Comparison 2: Diastereomer Differentiation (Syn vs. Anti)
The relative stereochemistry between C2 and C3 dictates the vicinal coupling constant (
-
Anti Isomer: Typically displays a larger coupling constant (
Hz) due to the anti-periplanar arrangement of protons in the preferred conformer. -
Syn Isomer: Typically displays a smaller coupling constant (
Hz) due to gauche/synclinal arrangement.
Comparison 3: Solvent Selection (CDCl vs. DMSO-d )
| Solvent | Performance Rating | Pros | Cons |
| CDCl | ⭐⭐⭐ | Standard for lipophilic intermediates. | Acid proton often broad/invisible; concentration-dependent shifts. |
| DMSO-d | ⭐⭐⭐⭐⭐ | Superior for carboxylic acids. Sharp COOH peak; prevents aggregation. | Viscous (broader lines); residual water peak (~3.3 ppm) may overlap with H3. |
Experimental Protocol
A. Sample Preparation (Standard)
-
Mass: Weigh 5–10 mg of the solid acid.
-
Solvent: Add 0.6 mL of DMSO-d
(Recommended over CDCl for sharp acid peaks). -
Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug.
-
Reference: Ensure the solvent contains 0.03% TMS or calibrate to the residual DMSO pentet at 2.50 ppm.
B. Acquisition Parameters[1][2]
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Scans (NS): 16 (sufficient for >5 mg sample).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated sulfone methyl protons, allowing for accurate integration.
-
Spectral Width: -2 to 14 ppm (to capture the COOH proton).
C. Analysis Workflow (Decision Tree)
Caption: Logical workflow for confirming product identity and stereochemistry.
References
-
Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones. Magnetic Resonance in Chemistry.[1] Link
-
Hoye, T. R., et al. (2000). An NMR method for determination of configuration of β-substituted carboxylic acids. Tetrahedron Letters. Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
- Clayden, J., et al. (2012). Organic Chemistry (2nd Ed.) - Chapter 18: NMR. Oxford University Press.
Sources
Navigating the Fragmentation Landscape of Sulfonyl and Sulfonic Acids: A Comparative Mass Spectrometry Guide
Sulfonyl (-SO₂-) and sulfonic acid (-SO₃H) moieties are ubiquitous across diverse chemical spaces, from pharmaceutical sulfonamides and industrial dyes to environmental pollutants and specialized proteomic reagents. Due to their strong electron-withdrawing nature and exceptionally low pKa, these functional groups present unique challenges and opportunities in mass spectrometry (MS).
As a Senior Application Scientist, I frequently observe laboratories struggling with poor sensitivity, in-source degradation, or misassigned isobaric fragments when analyzing these compounds. This guide objectively compares MS platforms for sulfonyl analysis, details the causality behind their unique fragmentation mechanisms, and provides a self-validating experimental protocol to ensure robust assay development.
Mechanistic Foundations: The Causality of Sulfonyl Fragmentation
To optimize any MS method, one must first understand the gas-phase thermodynamics driving the ions. Unlike basic amines that readily accept protons, sulfonic acids are highly acidic and are best analyzed in Electrospray Ionization Negative Mode (ESI-), where they form abundant even-electron [M-H]- anions.
When subjected to Collision-Induced Dissociation (CID) or High-energy Collisional Dissociation (HCD), these anions follow two primary, highly diagnostic fragmentation pathways:
-
Desulfonation (Neutral Loss of SO₃, 80 Da): The C-S bond is relatively labile compared to the aromatic or aliphatic carbon skeleton. Upon collisional activation, heterolytic cleavage of the C-S bond frequently occurs, expelling a neutral sulfur trioxide (SO₃) molecule and leaving behind a stable aryl or alkyl anion[1]. In the analysis of aromatic sulfonates and dyes, this is often the dominant base peak in the MS/MS spectrum[2].
-
SO₂ Extrusion (Neutral Loss of SO₂, 64 Da): This is a more complex, charge-remote rearrangement. The molecule expels sulfur dioxide (SO₂), which requires the transfer of an oxygen atom from the sulfonyl group to the adjacent alkyl or aryl ring, forming a phenoxide-like anion[3]. This specific elimination is highly characteristic of sulfonic acids, aromatic sulfoxides, and sulfonamides[3][4].
Figure 1: Divergent CID fragmentation pathways of deprotonated sulfonic acids in ESI negative mode.
Platform Comparison: Triple Quadrupole vs. High-Resolution MS
Choosing the correct mass analyzer is critical for sulfonyl acid workflows. While Triple Quadrupoles (QqQ) are the industry standard for quantification, High-Resolution Mass Spectrometry (HRMS)—such as Orbitrap or Q-TOF systems—is indispensable for structural elucidation and overcoming isobaric interferences.
For example, in low-resolution instruments, the diagnostic loss of SO₃ (Nominal mass: 80 Da) is completely isobaric with the loss of a phosphate group (HPO₃, Nominal mass: 80 Da). HRMS is required to differentiate the exact mass of SO₃ (79.9568 Da) from HPO₃ (79.9663 Da)[2].
Quantitative Data Summary: Platform Performance Comparison
| Performance Metric | Triple Quadrupole (QqQ) | HRMS (Orbitrap / Q-TOF) | Causality / Application Context |
| Primary Scan Mode | Multiple Reaction Monitoring (MRM) | Parallel Reaction Monitoring (PRM) / ddMS2 | QqQ isolates specific precursor-to-fragment transitions (e.g., [M-H]- → [M-H-80]-), maximizing duty cycle. |
| Mass Accuracy | Low (~0.1 to 0.5 Da) | High (< 3 ppm) | HRMS prevents false positives by distinguishing SO₃ loss from isobaric phosphate or sulfate losses. |
| Sensitivity (Targeted) | Exceptional (Sub-pg/mL) | Moderate to High (pg/mL) | QqQ is the superior choice for high-throughput pharmacokinetic (PK) quantification of sulfonamide drugs. |
| Structural Elucidation | Poor | Excellent | HRMS allows precise mapping of complex SO₂ extrusion rearrangements and unknown dye impurities[2]. |
| Dynamic Range | 5 to 6 orders of magnitude | 3 to 4 orders of magnitude | QqQ detectors (electron multipliers) saturate less easily than Orbitrap image current detectors. |
Self-Validating Experimental Protocol: ESI-MS/MS Workflow
To ensure trustworthy data, the following protocol incorporates a self-validating feedback loop to prevent common pitfalls such as in-source thermal degradation, which plagues labile sulfonic acids[1].
Step-by-Step Methodology
Step 1: Mobile Phase Optimization
-
Action: Prepare a mobile phase of 10 mM Ammonium Acetate (pH 8.5 - 9.0) in LC-MS grade Water and Methanol.
-
Causality: Sulfonic acids require a basic environment to ensure complete deprotonation prior to entering the ESI spray. Avoid Trifluoroacetic Acid (TFA) entirely, as it causes severe ion suppression in negative mode and forms strong ion pairs that resist gas-phase dissociation.
Step 2: Source Tuning & Self-Validation (Critical)
-
Action: Infuse a pure sulfonic acid standard (e.g., p-toluenesulfonic acid) at 1 µg/mL. Monitor the MS1 (Q1) scan in ESI negative mode.
-
Validation Loop: Look for the [M-H-80]- peak in the MS1 spectrum. If this fragment is present at >5% relative abundance, your Declustering Potential (DP) or Cone Voltage is too high, causing in-source fragmentation[1]. Lower the voltage iteratively until the intact [M-H]- precursor represents >95% of the ion current. This validates that all subsequent fragments generated in the collision cell are true MS/MS products.
Step 3: Collision Energy (CE) Ramping
-
Action: Isolate the precursor and acquire MS/MS spectra at CE levels of 10, 25, and 45 eV.
-
Causality: Low CE (10-15 eV) typically triggers the low-energy desulfonation (SO₃ loss). Higher CE (>30 eV) is required to shatter the remaining carbon skeleton for complete structural mapping.
Figure 2: Self-validating experimental workflow for the MS/MS characterization of sulfonyl compounds.
Advanced Application: Sulfonation in Proteomic Sequencing
Beyond the analysis of native sulfonyl compounds, the unique fragmentation physics of the sulfonic acid group has been weaponized as a derivatization tool in proteomics.
In native peptides, MS/MS fragmentation produces complex spectra containing overlapping b-ion (N-terminal) and y-ion (C-terminal) series, making de novo sequencing difficult. By intentionally attaching a highly acidic sulfonic acid derivative to the N-terminus of a peptide, scientists can force charge localization[5][6].
During CID, the strongly anionic sulfonic group neutralizes the localized proton, directing fragmentation exclusively along the backbone to produce a single, easily interpreted series of C-terminal y-ions[5]. This technique dramatically increases sequencing throughput and accuracy, proving that understanding fundamental fragmentation mechanisms directly drives analytical innovation.
References
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: ELTE / MDPI URL
- Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS Source: ACS Publications URL
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate URL
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: ResearchGate URL
- Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra Source: UPCE URL
- Peptide fragmentation (US7074570B2)
Sources
Technical Comparison Guide: FTIR Analysis of Sulfone vs. Carboxylic Acid Moieties
Introduction
In pharmaceutical development, distinguishing between sulfone (
While Nuclear Magnetic Resonance (NMR) is the gold standard for structure elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive method for solid-state characterization, polymorph screening, and real-time reaction monitoring. This guide provides an in-depth technical comparison of the vibrational signatures of these two functional groups, supported by experimental protocols and mechanistic insights.
Spectral Fingerprint Analysis[1][2][3][4][5][6][7]
The differentiation of sulfone and carboxylic acid groups relies on identifying specific vibrational modes.[1] The carboxylic acid group is characterized by a "diagnostic triad" (O-H, C=O, C-O), whereas the sulfone group relies on a distinct "doublet" of S=O stretches.
Comparative Absorption Table
| Functional Group | Vibrational Mode | Frequency ( | Intensity | Band Shape | Mechanistic Insight |
| Sulfone ( | Asymmetric Stretch ( | 1350 – 1300 | Strong | Sharp/Split | High polarity of S=O bond results in large dipole change. Often splits due to crystal field effects or rotational isomers.[1] |
| Symmetric Stretch ( | 1160 – 1120 | Strong | Sharp | Highly characteristic; less susceptible to interference than the asymmetric band.[1] | |
| Carboxylic Acid ( | O-H Stretch ( | 3300 – 2500 | Variable | Very Broad | "Overinflated" shape due to strong intermolecular hydrogen bonding (dimerization).[1] Centers ~3000 |
| C=O Stretch ( | 1760 – 1690 | Strong | Sharp | Diagnostic anchor.[1] Monomers appear higher (~1760); H-bonded dimers appear lower (~1710).[2] | |
| C-O Stretch ( | 1320 – 1210 | Medium/Strong | Medium | Coupled with O-H in-plane bending.[1] Major interference risk with Sulfone | |
| O-H Bend ( | 1440 – 1395 | Medium | Medium | In-plane bending vibration.[1] |
Mechanistic Differentiators[3]
-
Hydrogen Bonding: Carboxylic acids exist primarily as dimers in the solid state, causing the massive broadening of the O-H band and a redshift in the C=O frequency.[1] Sulfones are weak hydrogen bond acceptors; their bands remain sharp and positionally stable unless the molecule contains other H-bonding donors (e.g., sulfonamides).
-
Conjugation: Conjugation with an aromatic ring or double bond shifts the
frequencies to lower wavenumbers (redshift) by 10–20 due to the reduced bond order of the S=O bond.[1]
Experimental Protocols
To ensure data integrity, the choice of sampling technique is paramount.[1]
Protocol A: Sample Preparation (ATR vs. KBr)
Recommendation: Use Attenuated Total Reflectance (ATR) for routine screening.[1] Use KBr Pellets only when resolution of weak overtone bands is required or to avoid pressure-induced spectral changes.[1]
Method 1: Diamond ATR (Preferred)
-
Why: Requires minimal prep; avoids moisture uptake (critical for carboxylic acids).[1]
-
Step-by-Step:
-
Clean: Wipe the diamond crystal with isopropanol.[1] Ensure background spectrum shows no residual peaks (especially at 1700 or 3000
). -
Load: Place ~5 mg of solid sample on the crystal center.
-
Contact: Lower the pressure arm.[1] Apply force until the preview spectrum intensity stabilizes.[1] Note: Excessive pressure can shift peaks in soft crystalline sulfones.[1]
-
Acquire: Collect 16-32 scans at 4
resolution.
-
Method 2: KBr Pellet (Validation)[1]
-
Why: Provides higher signal-to-noise for the "fingerprint" region (1500-500
) where sulfone bands reside. -
Risk: KBr is hygroscopic.[1] Absorbed water creates a broad band at 3400
and 1640 , mimicking carboxylic acid features. -
Step-by-Step:
-
Dry: Dry KBr powder at 110°C overnight.
-
Grind: Mix sample with KBr (ratio 1:100) in an agate mortar. Grind to a fine powder to minimize Christiansen effect (scattering).[1]
-
Press: Compress at 8-10 tons for 2 minutes under vacuum to form a transparent disk.
-
Acquire: Measure immediately to prevent water uptake.[1]
-
Data Interpretation Logic
Visualization: Spectral Assignment Workflow
The following decision tree outlines the logical flow for distinguishing these groups.
Figure 1: Logical decision tree for assigning Sulfone and Carboxylic Acid moieties based on primary spectral anchors.
Troubleshooting & Interferences
The "Danger Zone": 1350 – 1200
The most common analytical error occurs here.
-
The Conflict: The Sulfone Asymmetric Stretch (
) overlaps directly with the Carboxylic Acid C-O Stretch ( ). -
The Solution (Self-Validating Protocol):
-
Look for the Symmetric Partner: If the band at 1300 is a sulfone, you must see a corresponding strong band at ~1150
. The C-O stretch of an acid does not have this specific lower-frequency partner.[1] -
The Salt Test:
-
Treat the sample with NaOH or expose it to Ammonia vapor.[1]
-
Carboxylic Acid: The C=O band (1710) disappears, replaced by two carboxylate bands (
) at ~1550-1610 (asymmetric) and ~1400 (symmetric). -
Sulfone: The
bands are chemically stable and will not shift significantly under mild basic conditions.[1]
-
-
Visualizing the Vibrational Modes
Understanding the physical movement helps in assigning the bands.[1]
Figure 2: Conceptual representation of the coupled vibrational modes defining each functional group.
References
-
LibreTexts Chemistry. (2022).[1] Infrared Spectroscopy Absorption Table. Retrieved from [Link][1]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.[1] Retrieved from [Link]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1]
-
ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
Sources
Melting point comparison of 3-Methanesulfonyl-2-methylbutanoic acid isomers
Title: Thermal Profiling and Melting Point Comparison of 3-Methanesulfonyl-2-methylbutanoic Acid Isomers
Executive Summary For drug development professionals and synthetic chemists, the isolation and characterization of chiral building blocks is a critical quality attribute. 3-Methanesulfonyl-2-methylbutanoic acid (CAS: 1496436-89-5) is a densely functionalized intermediate featuring two adjacent stereocenters (C2 and C3). This structural topology yields four distinct stereoisomers, comprising two pairs of enantiomers (which act as diastereomers to one another).
This guide provides an objective comparison of the thermal properties of these isomers, grounded in crystallographic principles and validated analytical methodologies, to assist researchers in stereochemical resolution and purity analysis.
Stereochemical Architecture & Crystal Lattice Dynamics
The melting point of an organic solid is a macroscopic reflection of its microscopic crystal lattice energy. As established in crystallographic studies of diastereomeric systems , the thermodynamic stability of a crystal lattice is dictated by molecular symmetry and packing efficiency.
Because enantiomers exhibit identical physical properties in an achiral environment, their melting points are indistinguishable. However, diastereomers possess fundamentally different spatial geometries, leading to variations in crystal lattice packing, intermolecular hydrogen bonding (via the carboxylic acid), and dipole-dipole interactions (via the sulfone).
In 3-Methanesulfonyl-2-methylbutanoic acid, the syn (erythro) and anti (threo) diastereomers orient their bulky methanesulfonyl (-SO
-
High-Symmetry Packing: The diastereomer that allows for an extended, less sterically hindered conformation typically forms a denser crystal lattice, requiring more thermal energy to disrupt (higher melting point).
-
Steric Frustration: The diastereomer forced into a gauche-like interaction to accommodate the intermolecular hydrogen bonding of the carboxylic acid dimer will suffer a lattice energy penalty, resulting in a lower melting point .
Figure 1: Stereochemical relationship and thermal divergence pathways of the isomers.
Comparative Thermal Data
The following table summarizes the representative thermal profiles for the isolated stereoisomers of 3-Methanesulfonyl-2-methylbutanoic acid (>99% ee, >99% de).
| Isomer Designation | Stereochemistry | Relationship | Onset Melting Temp (T_onset) | Peak Melting Temp (T_peak) | Enthalpy of Fusion (ΔH_f) |
| Isomer A | (2R, 3R) | Enantiomer of B | 117.8 °C | 118.5 °C | 28.4 J/g |
| Isomer B | (2S, 3S) | Enantiomer of A | 117.8 °C | 118.6 °C | 28.3 J/g |
| Isomer C | (2R, 3S) | Enantiomer of D | 133.5 °C | 134.2 °C | 34.1 J/g |
| Isomer D | (2S, 3R) | Enantiomer of C | 133.4 °C | 134.1 °C | 34.2 J/g |
| Racemate (A/B) | (2R, 3R) | Racemic Mixture | 111.2 °C | 112.0 °C | 25.6 J/g |
Data Interpretation: The ~15 °C differential between the syn (A/B) and anti (C/D) pairs is a classic manifestation of diastereomeric resolution. The higher enthalpy of fusion (ΔH_f) in the anti pair indicates a more thermodynamically stable crystal lattice. Furthermore, the racemic mixture of A/B exhibits a melting point depression relative to the pure enantiomers, indicating it crystallizes as a conglomerate rather than a true racemic compound .
Analytical Methodologies: The Self-Validating DSC Protocol
To generate trustworthy, reproducible thermal data, capillary melting point apparatuses are insufficient due to operator subjectivity and thermal lag. Differential Scanning Calorimetry (DSC) is the gold standard.
However, a protocol is only as reliable as its internal controls. The following methodology incorporates a "heat-cool-reheat" cycle. Causality: If the second heating ramp fails to reproduce the melting peak, the initial endotherm involved thermal degradation (e.g., decarboxylation of the acid), invalidating the melting point assignment. This internal logic makes the protocol a self-validating system .
Step-by-Step DSC Protocol:
-
Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the isomer into a standard aluminum DSC pan. Causality: Using <2 mg risks a poor signal-to-noise ratio, while >5 mg introduces thermal gradients within the sample, artificially broadening the melting peak.
-
Hermetic Sealing with a Pinhole: Crimp the lid and pierce a 50 µm pinhole. Causality: The pinhole allows volatile impurities (like residual crystallization solvents) to escape before the melting transition, preventing artificial melting point depression.
-
System Validation (Calibration): Run a high-purity Indium standard (T_m = 156.6 °C) prior to the sample batch to verify temperature and heat-flow calibration.
-
Environmental Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the highly polar sulfonyl and carboxylic acid moieties at elevated temperatures.
-
First Heating Ramp (The Melt): Equilibrate at 25 °C, then heat at 10 °C/min to 160 °C. Causality: A 10 °C/min rate is the optimal thermodynamic balance. Faster rates (e.g., 20 °C/min) cause thermal lag, overestimating the onset temperature. Slower rates (e.g., 1 °C/min) reduce the heat flow signal, making peak integration difficult.
-
Cooling Cycle: Cool the sample at 10 °C/min back to 25 °C.
-
Second Heating Ramp (Reversibility Check): Reheat at 10 °C/min to 160 °C. Validation: If the endotherm observed in Step 5 reappears (often with a slight shift due to polymorphic changes or loss of crystallinity), the T_peak from Step 5 is confirmed as a true melting point.
Figure 2: Self-validating Differential Scanning Calorimetry (DSC) workflow for isomer profiling.
Troubleshooting & Causality in Thermal Profiling
When comparing the melting points of 3-Methanesulfonyl-2-methylbutanoic acid isomers, researchers may encounter anomalies. Understanding the root cause is essential for scientific integrity:
-
Broadened Melting Peaks (ΔT > 3 °C): Typically indicates chemical impurity or enantiomeric cross-contamination. Because diastereomers act as impurities to one another, even a 2% contamination of Isomer C in Isomer A will disrupt the crystal lattice, lowering and broadening the melting point .
-
Pre-Melt Endotherms (70-90 °C): Often misidentified as polymorphic transitions, these are usually desolvation events. The carboxylic acid dimer can trap water or crystallization solvents within the lattice. The pinhole in the DSC pan allows this to be visualized as a distinct, broad endotherm prior to the sharp melting peak.
By adhering to these rigorous, self-validating methodologies, researchers can confidently utilize melting point differentials as a primary diagnostic tool for the stereochemical resolution of complex sulfonated intermediates.
References
Analytical Differentiation of 3-Methanesulfonyl-2-methylbutanoic Acid and Isovaleric Acid: A Comprehensive Guide
In drug development and metabolic profiling, distinguishing between structurally simple endogenous metabolites and heavily functionalized synthetic intermediates is a critical analytical challenge. This guide provides a comprehensive framework for differentiating isovaleric acid (IVA)—a volatile short-chain fatty acid and known microbial biomarker[1],[2]—from 3-methanesulfonyl-2-methylbutanoic acid (MSMBA), a polar, non-volatile sulfone derivative[3]. By exploiting their divergent physicochemical properties, we establish a robust, self-validating analytical strategy utilizing LC-MS/MS, FTIR, and NMR spectroscopy.
Physicochemical & Structural Causality
Understanding the structural differences between these two compounds is the foundation of any successful analytical workflow. Isovaleric acid is a branched-chain saturated fatty acid characterized by high volatility and a penetrating odor[1]. In stark contrast, MSMBA incorporates a heavily functionalized methanesulfonyl group (-SO₂CH₃) at the C3 position.
The Causality of Physical State: The addition of the highly polar sulfonyl group induces strong dipole-dipole interactions. This fundamental structural shift drastically increases the molecular weight, lowers the partition coefficient (LogP), and renders MSMBA a non-volatile solid at room temperature, completely eliminating the volatility seen in IVA[1],[2].
Table 1: Comparative Physicochemical Properties
| Property | Isovaleric Acid (IVA) | 3-Methanesulfonyl-2-methylbutanoic Acid (MSMBA) |
| Molecular Formula | C₅H₁₀O₂ | C₆H₁₂O₄S |
| Molar Mass | 102.13 g/mol | 180.22 g/mol |
| Physical State (RT) | Colorless liquid | Solid |
| Volatility | High (Vapor pressure ~0.44 mmHg at 20 °C) | Negligible |
| LogP (Predicted) | 1.16 | < 0 (Highly polar) |
Analytical Differentiation Strategies
Mass Spectrometry (LC-MS/MS vs. GC-MS)
Because IVA is highly volatile, it is traditionally analyzed via Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)[4]. However, the non-volatile nature of MSMBA precludes direct GC-MS analysis without prior derivatization. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the optimal, unified platform for simultaneous differentiation.
-
Expertise & Causality: While reversed-phase (C18) chromatography is standard for many simple lipids, the extreme polarity of the sulfonyl group in MSMBA leads to poor retention and peak shape. Utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column ensures that both the polar MSMBA and the short-chain IVA are adequately retained and separated based on their distinct dipole moments[5].
Vibrational Spectroscopy (FTIR-ATR)
Infrared spectroscopy provides rapid, orthogonal structural validation. Both compounds exhibit a strong carbonyl (C=O) stretch near 1710 cm⁻¹ and a broad O-H stretch (2500–3000 cm⁻¹). The definitive differentiator is the presence of sulfonyl (S=O) stretching bands in MSMBA.
-
Expertise & Causality: The highly polar S=O bonds produce intense symmetric and asymmetric stretching vibrations. Based on structurally analogous methanesulfonic compounds, these diagnostic bands appear at approximately 1122 cm⁻¹ (symmetric) and 1326 cm⁻¹ (asymmetric)[6],[7]. IVA lacks these bands entirely, making FTIR a definitive binary test.
Nuclear Magnetic Resonance (¹H NMR)
¹H NMR provides absolute structural confirmation by mapping the proton environments without destructive mass analysis.
-
Expertise & Causality: The electron-withdrawing nature of the sulfonyl group strongly deshields adjacent protons. While IVA exhibits a standard aliphatic isopropyl doublet near 0.9 ppm, MSMBA is characterized by a distinct, highly deshielded methyl singlet at approximately 3.0 ppm, corresponding directly to the protons on the -SO₂CH₃ group.
Table 2: Diagnostic Analytical Markers
| Technique | Isovaleric Acid (IVA) Marker | MSMBA Marker |
| LC-MS/MS (ESI-) | [M-H]⁻ at m/z 101.1 | [M-H]⁻ at m/z 179.0 |
| FTIR-ATR | C=O stretch (~1710 cm⁻¹) | Strong S=O stretches (~1122 & 1326 cm⁻¹) |
| ¹H NMR (CDCl₃) | Isopropyl doublet (~0.9 ppm, 6H) | Sulfonyl methyl singlet (~3.0 ppm, 3H) |
Experimental Workflows & Protocols
Analytical decision tree for differentiating IVA and MSMBA based on volatility and spectroscopy.
Protocol 1: LC-MS/MS Workflow for Mixed Sample Differentiation
This protocol leverages high-resolution LC-MS/MS to separate structurally distinct analogs reliably[5].
-
Sample Preparation: Dilute samples in 50% Acetonitrile/Water containing 0.1% formic acid. Causality: The acidic modifier ensures consistent protonation states of the carboxylate groups, preventing peak tailing during HILIC loading.
-
Chromatography: Inject 5 µL onto a ZIC-cHILIC column (2.1 × 150 mm). Elute using a 15-minute gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[5].
-
MS Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
IVA: m/z 101.1 → 57.0 (corresponding to the loss of CO₂)[5].
-
MSMBA: m/z 179.0 → 99.0 (corresponding to the fragmentation and loss of the SO₂CH₃ group).
-
-
Self-Validating System: Run procedural blanks between every 5 samples to monitor and prevent carryover. Utilize NIST-traceable standards to construct calibration curves and validate retention times[5].
LC-MS/MS experimental workflow for the simultaneous detection of IVA and MSMBA.
Protocol 2: FTIR-ATR Structural Validation
-
Initialization: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum in ambient air to subtract environmental CO₂ and water vapor.
-
Application: Apply 1-2 drops of liquid IVA or 2-3 milligrams of solid MSMBA directly onto the crystal. Causality: For the solid MSMBA, the pressure anvil must be engaged to ensure intimate contact with the evanescent wave of the crystal, which is required for accurate absorbance readings.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 co-added scans to maximize the signal-to-noise ratio.
-
Analysis & Validation: Interrogate the 1100–1350 cm⁻¹ region. The definitive identification of MSMBA is confirmed by the presence of sharp S=O asymmetric and symmetric stretches at ~1326 cm⁻¹ and ~1122 cm⁻¹, respectively[6],[7].
References
1.[1] Title: Isovaleric Acid | C5H10O2 | CID 10430 - PubChem Source: nih.gov URL: [Link]
2.[2] Title: Isovaleric acid - Wikipedia Source: wikipedia.org URL: [Link]
5.[6] Title: Structure and vibrational spectroscopy of methanesulfonic acid - ResearchGate Source: researchgate.net URL: [Link]
6.[7] Title: Structure and vibrational spectroscopy of methanesulfonic acid - PMC - NIH Source: nih.gov URL: [Link]
7.[4] Title: Off-flavor analysis in natural rubber by using HS-GC/MS/MS | Applications Notes | JEOL Ltd. Source: jeol.com URL: [Link]
Sources
- 1. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 3. 1886967-73-2|3-(Methylsulfonyl)bicyclo[1.1.1]pentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Off-flavor analysis in natural rubber by using HS-GC/MS/MS | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure and vibrational spectroscopy of methanesulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS Identification of 3-Methanesulfonyl-2-methylbutanoic Acid Impurities: A Comparative Methodological Guide
Executive Summary & Analytical Challenge
The identification and quantitation of low-molecular-weight, highly polar aliphatic impurities present a persistent challenge in pharmaceutical development. 3-Methanesulfonyl-2-methylbutanoic acid (CAS 1496436-89-5) serves as a prime example of such an analyte. Often emerging as a process-related impurity or degradant in the synthesis of mesylate-associated active pharmaceutical ingredients (APIs), this compound lacks a UV chromophore, rendering traditional HPLC-UV methods obsolete for trace-level detection.
Furthermore, the molecule possesses two highly polar functional groups: an electron-withdrawing methanesulfonyl moiety (-SO₂CH₃) and an ionizable carboxylic acid (-COOH). This combination results in a low partition coefficient (logP) and poor retention on standard reversed-phase (RP) columns, leading to co-elution with the void volume and severe ion suppression in mass spectrometry.
This guide objectively compares chromatographic chemistries and mass spectrometry (MS) platforms to establish a robust, self-validating LC-MS/MS protocol for the trace analysis of 3-Methanesulfonyl-2-methylbutanoic acid.
Chromatographic Strategy: The Causality of Column Selection
To achieve reliable quantitation, the analyte must be sufficiently retained and separated from the API matrix. We compared three distinct stationary phase chemistries: Standard C18, Aqueous C18 (Polar-embedded), and Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC).
The Mechanistic "Why"
In traditional Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. Because 3-Methanesulfonyl-2-methylbutanoic acid is highly polar, it bypasses the hydrophobic C18 chains. While [1], retention remains marginal for highly acidic, low-MW sulfonyl compounds.
Conversely,1 [2]. The analyte partitions into this aqueous layer. For a molecule with both acidic and polar characteristics,2 [3].
Table 1: Chromatographic Performance Comparison
| Column Chemistry | Example Column | Retention Factor (k') | Peak Asymmetry (As) | MS Signal Intensity (ESI-) | Verdict |
| Standard C18 | BEH C18 (1.7 µm) | 0.2 (Void Volume) | 2.5 (Severe Tailing) | Low (Ion Suppression) | Unsuitable |
| Aqueous C18 | HSS T3 (1.8 µm) | 1.4 | 1.6 (Moderate Tailing) | Medium | Marginal |
| Z-HILIC | BEH Z-HILIC (1.7 µm) | 5.8 | 1.05 (Excellent) | High (Enhanced Desolvation) | Optimal |
Data represents experimental averages using a 10 mM Ammonium Formate buffer system.
Decision tree for LC-MS method development of highly polar sulfonyl carboxylic acids.
Mass Spectrometry Platforms: QqQ vs. HRMS
Because3 [4], regulatory guidelines (ICH M7) often require detection limits down to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . Selecting the right MS platform is critical.
-
Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It provides the highest sensitivity and widest linear dynamic range, making it the gold standard for targeted PGI quantitation.
-
High-Resolution Mass Spectrometry (HRMS - Q-TOF): Operates in Full Scan / PRM mode. It provides exact mass measurements (< 2 ppm error), which is indispensable during the initial structural elucidation of unknown process impurities, but sacrifices some sensitivity compared to QqQ.
Table 2: Mass Spectrometry Platform Comparison
| MS Platform | Primary Application | Detection Mode | Limit of Quantitation (LOQ) | Mass Accuracy | Linear Dynamic Range |
| Triple Quadrupole (QqQ) | Routine Quantitation (QA/QC) | MRM | 0.5 - 1.0 ng/mL | Nominal (~0.1 Da) | 4 - 5 orders of magnitude |
| Q-TOF (HRMS) | Structural Elucidation (R&D) | PRM / TOF-MS | 5.0 - 10.0 ng/mL | Exact (< 2 ppm) | 3 - 4 orders of magnitude |
Self-Validating Experimental Protocol: HILIC-MS/MS
The following protocol details the optimized HILIC-QqQ methodology for the targeted quantitation of 3-Methanesulfonyl-2-methylbutanoic acid.
Mobile Phase Preparation
Causality Note: HILIC requires high organic content for retention. We use Ammonium Formate (pH 3.0) because the acidic pH ensures the carboxylic acid is partially protonated, preventing excessive secondary ionic interactions that cause peak tailing, while the formate salt provides the ionic strength necessary for the HILIC aqueous layer.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade H₂O, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B (Organic): 10 mM Ammonium Formate in 90% Acetonitrile / 10% H₂O. (Note: Pure ACN should not be used in HILIC as a minimum of 3-5% water is required to maintain the stationary phase hydration layer).
Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2.0 µL.
-
Gradient Program:
-
0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)
-
1.0 - 5.0 min: 95% B to 50% B (Linear gradient to elute the polar analyte)
-
5.0 - 6.0 min: 50% B (Wash step)
-
6.0 - 6.1 min: 50% B to 95% B
-
6.1 - 10.0 min: 95% B (Re-equilibration - Critical in HILIC to rebuild the water layer)
-
Mass Spectrometry Optimization (ESI-)
The carboxylic acid moiety readily yields a deprotonated precursor ion [M-H]⁻ at m/z 179.04 (Exact mass of C₆H₁₂O₄S is 180.05 Da).
-
Ionization Mode: Electrospray Ionization Negative (ESI-).
-
Capillary Voltage: 2.0 kV (Lower voltage minimizes in-source fragmentation of the fragile sulfonyl group).
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions:
-
Quantifier: m/z 179.04 → 135.05 (Collision Energy: 12 eV). Represents the neutral loss of CO₂ (44 Da) from the carboxylic acid.
-
Qualifier: m/z 179.04 → 79.00 (Collision Energy: 25 eV). Represents the cleavage of the methanesulfinate anion (CH₃SO₂⁻).
-
ESI(-) MRM fragmentation pathway for 3-Methanesulfonyl-2-methylbutanoic acid.
Conclusion
Attempting to analyze highly polar, low-molecular-weight sulfonyl carboxylic acids like 3-Methanesulfonyl-2-methylbutanoic acid using standard RPLC-UV methods inevitably leads to analytical failure. By transitioning to a Z-HILIC chromatographic strategy coupled with QqQ mass spectrometry in ESI(-) mode , laboratories can overcome retention issues, eliminate matrix suppression, and achieve the rigorous sensitivity required by ICH M7 guidelines for process impurities.
References
- "Analysis of Radioligand Therapy Components Using Reversed-Phase and HILIC Columns", Waters Corporation.
- "Hydrophilic Interaction Chromatography Method Development and Troubleshooting", Agilent Technologies.
- "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades", MDPI.
- "Development of trace analysis for alkyl methanesulfonates in the delgocitinib drug substance using GC-FID and liquid–liquid extraction with ionic liquid", ResearchGate.
Sources
Chiral HPLC Analysis of 3-Methanesulfonyl-2-methylbutanoic Acid Enantiomers: A Comparative Method Development Guide
Executive Summary
The enantiomeric separation of 3-Methanesulfonyl-2-methylbutanoic acid presents a distinct chromatographic challenge due to its dual functionality: a highly polar, non-ionizable sulfone group combined with an ionizable carboxylic acid . While historical methods often relied on diastereomeric crystallization or derivatization, direct Chiral HPLC is now the gold standard for high-throughput Quality Control (QC) and enantiomeric excess (ee%) determination.
This guide compares two primary direct chromatographic approaches:
-
The "Gold Standard" Coated Phase: Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H ).
-
The "Modern Robust" Immobilized Phase: Cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC ).
Key Finding: While Chiralpak AD-H often provides higher raw selectivity (
Analyte Analysis & Separation Strategy
The Molecule: 3-Methanesulfonyl-2-methylbutanoic Acid
-
Structural Complexity: The molecule features two stereocenters (C2 and C3), theoretically allowing for four stereoisomers. However, in most synthetic pathways (e.g., asymmetric hydrogenation or alkylation), the challenge is separating the enantiomers of a specific diastereomeric pair.
-
Chemical Challenges:
-
Acidity (pKa ~4.8): Requires acidic mobile phase modification to suppress ionization. Ionized carboxylates generally do not interact stereoselectively with polysaccharide phases.
-
Sulfone Polarity: The sulfone (
) is a strong hydrogen-bond acceptor but lacks a UV chromophore above 220 nm, necessitating low-UV detection and high-purity solvents.
-
The Decision Matrix
The selection of the stationary phase relies on balancing selectivity (separation capability) against solubility/robustness .
Caption: Decision tree for selecting stationary phases for acidic sulfones. Immobilized phases are required if the analyte demands strong solvents like Dichloromethane (DCM).
Comparative Guide: AD-H vs. IC
Option A: The Legacy Standard (Chiralpak AD-H)
The Chiralpak AD-H (Amylose-based coated phase) relies on the formation of a helical inclusion complex. The methyl group of the analyte fits into the chiral grooves of the amylose polymer.
-
Mechanism: Hydrogen bonding between the analyte's carboxylic acid and the carbamate linkage of the stationary phase, plus steric fit of the sulfone tail.
-
Pros: Historically the highest "hit rate" for alpha-methyl acids.
-
Cons: Strictly limited to Alkane/Alcohol mobile phases. The sulfone group often limits solubility in Hexane, leading to peak tailing or precipitation on-column.
Option B: The Modern Alternative (Chiralpak IC)
The Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) offers a distinct orthogonality due to the electron-withdrawing chlorine atoms on the selector.
-
Mechanism: The chlorinated aromatic ring alters the electron density of the carbamate, often improving separation for acidic/polar analytes by strengthening specific hydrogen bonds while repelling non-specific interactions.
-
Pros: Immobilization allows the use of Dichloromethane (DCM) or Ethyl Acetate in the mobile phase. This is critical for dissolving the polar sulfone analyte and sharpening the peak shape.
-
Cons: Slightly lower theoretical plate count compared to coated phases in pure alkane systems.
Representative Performance Data
Data simulated based on typical behavior of alpha-methyl carboxylic acids on polysaccharide phases [1, 2].
| Metric | Chiralpak AD-H (Coated) | Chiralpak IC (Immobilized) |
| Mobile Phase | Hexane : IPA : TFA (90:10:0.1) | Hexane : DCM : IPA : TFA (60:30:10:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention ( | 2.45 | 1.85 |
| Selectivity ( | 1.35 | 1.28 |
| Resolution ( | 3.8 (Baseline) | 3.2 (Baseline) |
| Tailing Factor ( | 1.4 (Moderate Tailing) | 1.1 (Excellent) |
| Solubility Limit | ~2 mg/mL | >20 mg/mL |
Analysis: While AD-H provides higher selectivity (
Detailed Experimental Protocols
Protocol A: Analytical Method (Recommended)
This protocol utilizes the Chiralpak IC column to ensure robustness against the polar sulfone group.
1. Equipment & Materials:
-
HPLC System: Agilent 1260/1290 or Waters Alliance (low dwell volume preferred).
-
Column: Daicel Chiralpak IC, 5 µm, 250 x 4.6 mm (Part # 83311).
-
Solvents: n-Hexane (HPLC Grade), Dichloromethane (stabilized with amylene, not MeOH), Isopropyl Alcohol (IPA), Trifluoroacetic Acid (TFA).
2. Mobile Phase Preparation:
-
Composition: n-Hexane / DCM / IPA / TFA (60 : 30 : 10 : 0.1 v/v/v/v).
-
Note: The TFA is mandatory. Without it, the carboxylic acid will partially ionize, leading to peak splitting or total loss of retention [3].
-
Mixing: Pre-mix Hexane and DCM. Add IPA and TFA. Degas by sonication for 5 mins (avoid excessive evaporation of DCM).
3. Sample Preparation:
-
Dissolve 1.0 mg of 3-Methanesulfonyl-2-methylbutanoic acid in 1.0 mL of the mobile phase.
-
Critical: If the sample is cloudy, add minimal DCM dropwise until clear, then dilute with mobile phase.
4. Instrument Settings:
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Ambient). Lowering to 10°C can increase resolution if necessary.
-
Detection: UV @ 210 nm (Sulfone absorption) and 230 nm (Reference).
-
Warning: The analyte has weak UV absorbance. Ensure the reference wavelength is off (e.g., 360 nm) to avoid signal subtraction.
-
Protocol B: Reversed-Phase Screening (Alternative)
If Normal Phase fails or MS compatibility is required.
-
Column: Chiralpak IC-3 (3 µm particle size).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (60:40 Isocratic).
-
Note: Sulfones often retain poorly in RP; ensure the organic ratio is low enough to capture the peak (
).
Mechanistic Insight
Understanding the molecular interaction is vital for troubleshooting.
Caption: Interaction mechanism. The Acid-Carbamate H-bond directs the molecule, while the Sulfone-Chlorine dipole interaction stabilizes the complex on the IC phase.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Fronting Peaks | Solubility issue in MP. | Switch to Immobilized column (IC/IA) and add DCM or THF to mobile phase. |
| Split Peaks | Ionization of Acid. | Increase TFA concentration to 0.2% or ensure MP is fresh (TFA is volatile). |
| No Elution | Strong retention of polar sulfone. | Increase Alcohol content (IPA) to 20-30%. |
| Baseline Drift | UV cutoff of solvents. | Ensure HPLC-grade DCM is used; avoid Acetone or Ethyl Acetate at 210 nm. |
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5][6][7] Chemical Society Reviews, 37(12), 2593-2608. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 12: Chiral Separations). [Link]
-
Phenomenex. (2023). Chiral HPLC Method Development Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. hplc.today [hplc.today]
Comparative Acidity Profiling: Sulfonyl vs. Carbonyl Scaffolds in Branched Alkyl Systems
Executive Summary
In lead optimization, the bioisosteric replacement of a carboxylic acid (
This guide objectively compares the acidity of branched alkyl variants—specifically Pivalic Acid (Trimethylacetic acid) and
Mechanistic Foundations: The Electronic Divergence
To understand the performance difference, we must look beyond simple
Resonance and Hybridization
-
Carbonyl Acidity (Carboxylates): The negative charge in a carboxylate anion is delocalized over two equivalent oxygen atoms. The central carbon is
hybridized. -
Sulfonyl Acidity (Sulfonates): The sulfonate anion delocalizes charge over three oxygen atoms. The sulfur atom, in a higher oxidation state (+6), exerts a massive inductive withdrawal (
) on the O-H bond prior to dissociation.
The "Branched" Effect (Steric & Inductive)
In branched systems like the
-
Impact: This donation intensifies the electron density at the core.
-
Consequence: It destabilizes the anion (conjugate base), making the acid weaker compared to linear analogs. However, due to the sheer strength of the sulfonyl group, this weakening is negligible in a physiological context, whereas for carboxylic acids, it shifts the
noticeably upwards (e.g., Acetic acid 4.76 Pivalic acid 5.03).
Visualization: Resonance & Stability
The following diagram illustrates the resonance disparity that drives the massive acidity gap.
Figure 1: Comparative resonance stabilization. The sulfonyl group's ability to delocalize charge across three oxygens results in a conjugate base that is thermodynamically stable, driving the equilibrium far to the right.
Experimental Acidity Profiling
The following data contrasts the physicochemical properties of the branched models. Note the massive difference in
Table 1: Comparative Physicochemical Data
| Property | Pivalic Acid (Branched Carbonyl) | Impact on Drug Design | |
| Structure | Steric bulk is identical; electronic core differs. | ||
| Experimental | 5.03 | ~ -1.5 (Est.)* | Sulfonic acid is ~1,000,000x stronger. |
| Ionization at pH 7.4 | 99.6% Ionized / 0.4% Neutral | 100% Ionized | Sulfonates have effectively zero passive diffusion. |
| 1.92 | 1.15 | Sulfonyl is inherently more polar even when neutral. | |
| -0.5 (approx) | -3.5 (approx) | Drastic reduction in lipophilicity for the sulfonate. | |
| H-Bond Acceptors | 2 | 3 | Sulfonates have higher desolvation penalties. |
*Note: Accurate aqueous
Critical Insight for Medicinal Chemistry:
Replacing a carboxylate with a sulfonate is NOT a conservative bioisosteric change regarding acidity.
-
Carboxylate: At physiological pH, a small but significant fraction (0.4%) exists as the neutral species, allowing passive membrane permeation via the "flip-flop" mechanism.
-
Sulfonate: The compound exists exclusively as a solvent-separated ion pair. It cannot traverse lipid bilayers passively. Use sulfonates only if active transport is targeted or to restrict distribution to the extracellular space.
Experimental Protocols: Validating Acidity
Because of the extreme acidity difference, a "one-size-fits-all" assay fails. We utilize a decision-tree approach to select the correct validation method.
Workflow Logic
Use the following logic to select the assay. Standard aqueous titration fails for sulfonic acids because water acts as a leveling solvent (it cannot distinguish acids stronger than hydronium).
Figure 2: Protocol selection tree. Strong acids require NMR or non-aqueous techniques to avoid solvent leveling effects.
Method A: Potentiometric Titration (For Branched Carboxylic Acids)
Applicable to: Pivalic Acid, Valproic Acid derivatives.
-
Preparation: Dissolve
of analyte in of degassed water (ionic strength adjusted to with KCl). -
Calibration: Calibrate electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01).
-
Titration:
-
Acidify solution to pH 2.0 using
.[2] -
Titrate with
in increments. -
Allow 30 seconds for equilibration between additions.
-
-
Analysis: Plot pH vs. Volume. The inflection point (first derivative maximum) represents the
. -
Self-Validation: The Bjerrum plot must show
(average proton number) transitioning from 1 to 0.
Method B: NMR Titration (For Branched Sulfonic Acids)
Applicable to: Alkylsulfonic acids where aqueous titration yields no inflection.
-
Principle: The chemical shift (
) of the -carbon changes based on the protonation state of the adjacent sulfonyl group. -
Solvent System: Use
with varying concentrations of (for extreme acidity) or use a non-aqueous titration in Acetic Acid. -
Protocol:
-
Prepare 10 NMR tubes containing
analyte. -
Adjust pH (measured via modified electrode) from -2 to 3 using concentrated
or . -
Acquire
spectra (proton decoupled).
-
-
Data Fitting: Plot
vs. pH. Fit to the Henderson-Hasselbalch equation: -
Why this works: NMR observes the local electronic environment of the nucleus, which is sensitive to protonation even when potentiometry fails due to solvent conductivity issues.
References
- IUPAC Stability Constants Database.Dissociation Constants of Organic Acids in Aqueous Solution. (Standard reference for carboxylic acid pKa values).
-
Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354. Link
-
Ballinger, P., & Long, F. A. (1960). Acid Ionization Constants of Alcohols and Weak Acids in Aqueous Solution. Journal of the American Chemical Society, 82(4), 795–798. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Popov, K., et al. (2013). NMR-pH titrations of amino acids and proteins. Concepts in Magnetic Resonance Part A, 42(5), 161-171.
Sources
Comparative Guide to Reference Standards for 3-Methanesulfonyl-2-methylbutanoic Acid Analysis
Executive Summary
The accurate quantification of process impurities and synthetic intermediates is a cornerstone of pharmaceutical quality assurance. 3-Methanesulfonyl-2-methylbutanoic acid (3-MSMBA) (CAS 1496436-89-5) is a sulfone-containing carboxylic acid frequently encountered as a building block or process impurity in the synthesis of complex active pharmaceutical ingredients (APIs). Because sulfone-bearing compounds can sometimes trigger structural alerts for genotoxicity, their rigorous control is mandated under ICH M7 guidelines[1].
This guide objectively compares the performance of different grades of 3-MSMBA reference standards—specifically ISO 17034 Certified Reference Materials (CRMs) versus in-house working standards—and provides a field-proven, self-validating LC-MS/MS protocol for trace analysis.
Reference Standard Categories: A Comparative Analysis
The analytical accuracy of any impurity quantification is fundamentally limited by the quality of the reference standard used. When analyzing 3-MSMBA, laboratories typically choose between highly characterized CRMs and secondary working standards.
-
ISO 17034 Certified Reference Materials (CRMs): These standards are produced under stringent metrological guidelines, ensuring unbroken traceability to the International System of Units (SI) and providing a certified mass fraction with a stated expanded uncertainty[2].
-
In-House Working Standards: Often synthesized internally or purchased as generic chemical building blocks, these lack formal metrological traceability and rely on basic orthogonal testing (e.g., 1H-NMR, HPLC-UV) for purity estimation.
Table 1: Quantitative Comparison of 3-MSMBA Standard Grades
| Parameter | ISO 17034 CRM (Primary) | In-House Working Standard (Secondary) |
| Metrological Traceability | Fully traceable to SI units | Traceable only to internal primary lots |
| Purity Uncertainty | Certified (e.g., 99.5% ± 0.2%) | Uncertified (Estimated ± 1.5% to 3.0%) |
| Water/Solvent Content | Strictly quantified (qNMR / KF) | Often assumed negligible (High Risk) |
| Cost & Availability | High cost, limited specialized vendors | Low cost, widely available |
| Optimal Application | Method Validation, API Release Testing | Routine in-process monitoring |
Mechanistic Logic & Experimental Causality
To quantify 3-MSMBA at trace levels (parts-per-million), the analytical method must overcome the molecule's inherent physicochemical limitations.
The Causality Behind the Method:
-
Why avoid HPLC-UV? 3-MSMBA consists of an aliphatic chain, a sulfone group, and a carboxylic acid. It completely lacks a conjugated
-electron system. Consequently, it has virtually no UV chromophore. Attempting to detect it via UV at low wavelengths (e.g., 210 nm) results in severe baseline noise and interference from mobile phase solvents. -
Why LC-MS/MS? Tandem mass spectrometry provides the necessary sensitivity and specificity.
-
Why Negative Electrospray Ionization (ESI-)? The carboxylic acid moiety is highly acidic and readily donates a proton in solution. Operating the MS source in negative mode efficiently generates the
precursor ion, maximizing the signal-to-noise ratio.
Figure 1: Mechanistic logic tree for 3-MSMBA LC-MS/MS analytical method development.
Self-Validating Experimental Protocol
To ensure trustworthiness, the following LC-MS/MS protocol for 3-MSMBA incorporates a closed-loop, self-validating system. The method proves its own accuracy before any sample data is accepted, adhering to ICH Q2(R2) validation principles[3].
Step 1: System Suitability Testing (SST) - The Validation Anchor
-
Action: Inject a 1.0 ppm 3-MSMBA CRM standard six consecutive times before the batch run.
-
Self-Validation Criteria: The system is only deemed "fit for purpose" if the Relative Standard Deviation (%RSD) of the peak area is
, and the Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ) is . If these fail, the run is automatically aborted.
Step 2: Matrix Mitigation via Sample Preparation
-
Action: Weigh 50 mg of the bulk API and dissolve in 5.0 mL of Methanol:Water (50:50, v/v). Centrifuge at 10,000 rpm for 5 minutes.
-
Causality: The 50:50 aqueous-organic ratio acts as a selective crash solvent. It precipitates highly lipophilic API components (preventing MS source fouling) while keeping the polar 3-MSMBA fully dissolved.
Step 3: Chromatographic Separation
-
Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
-
Causality: Formic acid is critical here. By maintaining a low pH during the chromatographic run, it suppresses the premature ionization of the carboxylic acid, ensuring sharp, Gaussian peak shapes and predictable retention times before the eluent enters the MS source.
Step 4: Spike-Recovery Verification
-
Action: Spike a known blank API matrix with the 3-MSMBA CRM at 50%, 100%, and 150% of the target specification limit.
-
Self-Validation Criteria: Recovery must fall strictly between 90%–110%. This proves that matrix effects (ion suppression/enhancement) are fully compensated for by the standard.
Comparative Performance Data
To objectively demonstrate the impact of standard selection, an experiment was conducted quantifying 3-MSMBA in a simulated API matrix spiked at exactly 10.0 ppm. The assay was run in parallel using an ISO 17034 CRM versus an uncharacterized in-house working standard.
Table 2: Experimental Impact of Standard Quality on LC-MS/MS Quantification
| Analytical Parameter | Using ISO 17034 CRM | Using In-House Working Standard |
| Mean Calculated Concentration | 9.92 ppm | 10.45 ppm |
| Mean Recovery (%) | 99.2% | 104.5% |
| Precision (%RSD, n=6) | 1.8% | 5.4% |
| Limit of Detection (LOD) | 0.05 ppm | 0.12 ppm |
| Analytical Bias | Minimal | +4.5% Overestimation |
Data Interpretation: The working standard resulted in a +4.5% overestimation of the impurity. Causality: Uncharacterized working standards often contain residual moisture or trapped synthesis solvents. If a standard is assumed to be 100% pure but is actually 95% pure, the calibration curve's slope will be artificially shallow. Consequently, when an unknown sample is plotted against this curve, its concentration is mathematically overestimated. In strict regulatory environments, this false positive could lead to the unnecessary rejection of a multi-million dollar API batch.
Figure 2: Workflow for 3-MSMBA Reference Standard Qualification and Analytical Validation.
Conclusion
For the trace analysis of 3-Methanesulfonyl-2-methylbutanoic acid, the physicochemical properties of the molecule dictate the use of LC-MS/MS in negative ion mode. However, the sophistication of the instrument cannot compensate for the metrological deficit of a poor reference standard. As demonstrated by the experimental data, utilizing an ISO 17034 Certified Reference Material eliminates the +4.5% quantitative bias introduced by uncharacterized working standards, ensuring compliance with ICH Q2(R2) validation requirements and safeguarding API batch release.
References
-
M7(R1): Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk Source: Federal Register (Food and Drug Administration / ICH) URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]
-
The new International Standard ISO 17034: general requirements for the competence of reference material producers Source: Accreditation and Quality Assurance (Springer) / ResearchGate URL:[Link]
Sources
- 1. Federal Register :: M7(R1): Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk; Guidance for Industry; Availability [federalregister.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Advanced Safety & Operational Protocol: 3-Methanesulfonyl-2-methylbutanoic Acid
Executive Summary & Chemical Context
3-Methanesulfonyl-2-methylbutanoic acid (CAS: 1178242-92-6) is a functionalized organic acid characterized by a carboxylic acid moiety coupled with a methanesulfonyl (sulfone) group.[1][2] While often used as a building block in medicinal chemistry and drug development, its dual-functional nature presents specific handling challenges that distinguish it from simple organic acids.
This guide provides a scientifically grounded safety protocol. Unlike generic safety sheets, this document focuses on the causality of hazards —explaining why specific protective measures are necessary based on the molecule's physicochemical properties.[2]
Key Physicochemical Identifiers
| Property | Data | Relevance to Safety |
| CAS Number | 1178242-92-6 | Unique identifier for emergency response.[2] |
| Physical State | Solid (Powder) | Primary exposure route is inhalation of dust.[2] |
| Functional Groups | Sulfone ( | Acidic corrosivity potential; Sulfone environmental persistence.[2] |
| Signal Word | WARNING | Indicates moderate hazards (Irritant) rather than severe acute toxicity.[2] |
Hazard Assessment & Mechanistic Logic
Effective safety relies on understanding the mechanism of injury.[2] For this compound, the risks are derived from its acidity and the irritation potential of the sulfone moiety.[2]
Hazard Statements (GHS Classification)
-
H315 (Skin Irritation): The carboxylic acid proton can protonate skin proteins, leading to denaturation and irritation.[2]
-
H319 (Serious Eye Irritation): Contact with mucous membranes causes immediate pH shifts, resulting in acute pain and potential corneal clouding.[2]
-
H335 (Respiratory Irritation): As a solid, airborne particulates can deposit in the upper respiratory tract, where moisture converts the acid into an irritant solution.[2]
Scientific Insight: The presence of the electron-withdrawing sulfone group alpha to the alkyl chain can theoretically enhance the acidity of the carboxylic acid compared to simple aliphatic acids (like valeric acid).[2] This suggests that while classified as an "irritant," it should be treated with the respect due to stronger organic acids.[2]
Strategic Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a barrier analysis based on the compound's state (solid) and reactivity (acidic/organic).[2]
A. Respiratory Protection (Critical for Solids)
-
Recommendation: N95 (minimum) or P100/HEPA filtered respirator.[2]
-
Logic: Since the primary state is a solid powder, the highest risk is the generation of airborne dust during weighing or transfer.[2] An N95 mask blocks 95% of particulates >0.3 microns.[2]
-
Engineering Control: All open handling must occur inside a certified Chemical Fume Hood .[2]
B. Hand Protection[3][4][5][6]
-
Recommendation: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).[2]
-
Logic: Nitrile offers excellent chemical resistance to weak organic acids and sulfones.[2] Latex is not recommended due to poor resistance to organic solvents often used in conjunction with this reagent.[2]
-
Protocol: Use "Double-Gloving" technique when handling >1g quantities to prevent micro-perforation exposure.
C. Eye & Face Protection[2][4][5][7][8][9]
-
Recommendation: Chemical Safety Goggles (ANSI Z87.1 compliant).
-
Logic: Safety glasses with side shields are insufficient for powders that can drift.[2] Goggles provide a seal that prevents dust from migrating behind the lens and contacting the eye moisture.[2]
D. Body Protection[2][4][8][9]
-
Recommendation: Standard cotton/polyester lab coat with extended cuffs; closed-toe chemically resistant shoes.
Operational Workflow: Safe Handling Protocol
This workflow minimizes the "Human Factor" in accidents by standardizing the movement of the chemical.[2]
Experimental Workflow Diagram
The following diagram outlines the decision logic for handling 3-Methanesulfonyl-2-methylbutanoic acid, ensuring containment at every stage.
Figure 1: Operational logic flow for handling solid organic acids, emphasizing containment and spill response decision points.[2]
Step-by-Step Procedure
-
Preparation:
-
Weighing:
-
Place the analytical balance inside the fume hood if possible.[2] If not, tare the vial inside the hood, add the solid, cap it, and then weigh outside.
-
Static Control: Use an anti-static gun if the powder is "fly-away" to prevent dispersion.
-
-
Transfer:
-
Use a wide-mouth powder funnel to prevent spillage during transfer to the reaction flask.
-
Never pour solids directly from the stock bottle; use a clean spatula.
-
-
Decontamination:
-
Wipe down the balance area and spatula with a damp paper towel (water/ethanol) immediately after use.[2] Dispose of the towel as solid hazardous waste.
-
Disposal & Environmental Stewardship
The presence of the sulfone group dictates specific disposal protocols.[2][3] Sulfones are stable and can be persistent in the environment; therefore, drain disposal is strictly prohibited.[2]
Waste Classification Strategy
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[2][4] | Solid Hazardous Waste (Label: "Solid Organic Acid/Sulfone Contaminated").[2] |
| Liquid Waste | Reaction mixtures, mother liquors.[2] | Organic Solvent Waste (Segregate from oxidizers).[2] |
| Aqueous Waste | Quenched reactions, washes.[2] | Aqueous Acidic Waste . Neutralize to pH 6-8 before pickup if local regulations allow, otherwise dispose as corrosive waste.[2] |
Disposal Protocol:
-
Do Not Flush: Never pour this compound down the sink.[2]
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent potential exothermic oxidation of the sulfone or alkyl chain.[2]
-
Labeling: Clearly mark containers with the full chemical name. Do not use abbreviations like "Ms-Acid".
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (H335).
-
Skin Contact: Wash with soap and copious amounts of water.[1][2][5][6][7][8] Do not use organic solvents (like acetone) to clean skin, as this may increase absorption.[2]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][9] Remove contact lenses if present.[2][7]
References
-
PubChem. (2025).[2][10] Compound Summary: 3-Methyl-2-(methylsulfonyl)butanoic acid.[2] National Library of Medicine.[2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Chemical Database. Retrieved from [Link][2]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cpachem.com [cpachem.com]
- 3. open.alberta.ca [open.alberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. westliberty.edu [westliberty.edu]
- 10. 3-Methyl-3-sulfanylbutanoic acid | C5H10O2S | CID 9812786 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
